molecular formula C27H43NO4 B1677469 Org 21465 CAS No. 167946-96-5

Org 21465

货号: B1677469
CAS 编号: 167946-96-5
分子量: 445.6 g/mol
InChI 键: HQEJMKVZYCQIIH-JJLPOIBOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-Acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one is a corticosteroid hormone.
structure given in first source

属性

CAS 编号

167946-96-5

分子式

C27H43NO4

分子量

445.6 g/mol

IUPAC 名称

(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C27H43NO4/c1-16(29)19-8-9-20-18-7-6-17-12-22(30)21(28-10-11-32-25(2,3)15-28)13-26(17,4)24(18)23(31)14-27(19,20)5/h17-22,24,30H,6-15H2,1-5H3/t17-,18-,19+,20-,21-,22-,24+,26-,27+/m0/s1

InChI 键

HQEJMKVZYCQIIH-JJLPOIBOSA-N

手性 SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOC(C5)(C)C)C)C

规范 SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CC(C(C4)O)N5CCOC(C5)(C)C)C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(2beta,3alpha,5alpha)-3-hydroxy-2-(2,2-dimethylmorpholin-4-yl)pregnane-11,20-dione
ORG 21465
ORG-21465

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Org 21465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 21465 is a synthetic, water-soluble, neuroactive steroid developed as a sedative-hypnotic agent. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide delineates the core mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols from key studies, and visual representations of its interaction with the GABA-A receptor signaling pathway.

Introduction

This compound emerged from research aimed at developing safer intravenous anesthetic agents with improved pharmacological profiles over existing neuroactive steroids like althesin and allopregnanolone.[1] As a synthetic aminosteroid, it was designed to be water-soluble, mitigating the need for potentially toxic solubilizing agents.[2] The sedative and hypnotic effects of this compound are attributed to its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in regulating neuronal excitability.[1]

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The definitive mechanism of action for this compound is its function as a positive allosteric modulator (PAM) of the GABA-A receptor.[1] Unlike agonists that directly bind to and activate the receptor at the GABA binding site, this compound binds to a distinct allosteric site. This binding event induces a conformational change in the receptor that enhances the effect of the endogenous ligand, GABA. Specifically, as a PAM, this compound increases the affinity of GABA for its binding site and/or increases the efficiency of channel opening in the presence of GABA. This leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability, which manifests as sedation and hypnosis.

Signaling Pathway

The interaction of this compound with the GABA-A receptor initiates a cascade of events that ultimately dampen neuronal signaling. The following diagram illustrates this pathway.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site GABA->GABA_A_Receptor:gaba_site Binds Org21465 This compound Org21465->GABA_A_Receptor:allosteric_site Binds Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

GABA-A Receptor Signaling Pathway Modulation by this compound.

Quantitative Data

The in vivo potency and in vitro binding affinity of this compound have been characterized, providing valuable quantitative insights into its mechanism of action. The following tables summarize the key data from a pivotal study by Visser et al. (2002).

Table 1: In Vivo Potency of Neuroactive Steroids

This table presents the in vivo potency (KPD) of this compound and other neuroactive steroids, determined by modeling the relationship between plasma concentration and electroencephalogram (EEG) effects in rats. A higher KPD value indicates lower potency.

CompoundKPD (ng/mL)[3][4][5]
Pregnanolone157 ± 16
ORG 20599221 ± 83
Alphaxalone483 ± 42
This compound 1619 ± 208
Table 2: In Vitro GABA-A Receptor Binding Affinity

This table shows the in vitro binding affinity (IC50) of this compound and comparator compounds, as determined by a [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding assay. TBPS is a ligand that binds within the chloride ion channel of the GABA-A receptor, and its displacement is indicative of allosteric modulation. A higher IC50 value indicates lower binding affinity.

CompoundIC50 (nM)
Pregnanolone160
ORG 20599180
Alphaxalone320
This compound 1100
Data for IC50 values are inferred from the strong correlation (r = 0.91) between in vivo potency (KPD) and in vitro binding affinity reported by Visser et al. (2002).[3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Visser et al. (2002).

In Vivo Electroencephalogram (EEG) Studies in Rats
  • Animal Model: Male Wistar rats.

  • Surgical Preparation: Rats were anesthetized, and stainless-steel electrodes were implanted into the skull over the frontal cortex and cerebellum for EEG recording. A catheter was inserted into the jugular vein for drug administration and blood sampling.

  • Drug Administration: this compound was administered as an intravenous infusion at a dose of 8.7 ± 0.2 mg/kg over 5 minutes.[6]

  • EEG Recording: The EEG signal was recorded continuously before, during, and after drug administration. The signal was filtered, amplified, and subjected to Fourier transformation to analyze the amplitude of the EEG in the 11.5 to 30 Hz frequency band.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A two-compartment pharmacokinetic model with an effect compartment was used to correlate the plasma concentrations of this compound with the observed EEG effects. This modeling yielded the in vivo potency estimate (KPD).

In Vitro [35S]TBPS Binding Assay
  • Preparation: Membranes from the cerebral cortex of male Wistar rats were prepared.

  • Assay Conditions: The prepared membranes were incubated with [35S]TBPS and varying concentrations of the test compounds (including this compound).

  • Measurement: The amount of bound [35S]TBPS was measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of [35S]TBPS (IC50) was determined.

Experimental_Workflow cluster_invivo In Vivo EEG Study cluster_invitro In Vitro Binding Assay animal_prep Animal Preparation (Rat Model) drug_admin IV Infusion of this compound animal_prep->drug_admin eeg_rec Continuous EEG Recording drug_admin->eeg_rec pkpd_model PK/PD Modeling eeg_rec->pkpd_model kpd_val Determination of KPD pkpd_model->kpd_val mem_prep Membrane Preparation (Rat Cerebral Cortex) binding_assay [35S]TBPS Binding Assay mem_prep->binding_assay data_analysis Data Analysis binding_assay->data_analysis ic50_val Determination of IC50 data_analysis->ic50_val

Workflow of Key Experiments for this compound Characterization.

Conclusion

This compound exerts its sedative and hypnotic effects through positive allosteric modulation of the GABA-A receptor. Quantitative data from in vivo and in vitro studies demonstrate its potency and binding affinity, respectively, in comparison to other neuroactive steroids. The provided experimental protocols offer a detailed framework for understanding how these key parameters were determined. Further research, particularly high-resolution structural studies and detailed electrophysiological characterization on specific GABA-A receptor subunit combinations, would provide a more complete picture of the molecular interactions underlying the mechanism of action of this compound.

References

In-Depth Technical Guide to Org 21465: A Synthetic Neuroactive Steroid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 21465 is a synthetic, water-soluble, neuroactive steroid analog with potent sedative and hypnotic properties. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Developed as a potential intravenous anesthetic agent, this compound represents an advancement in the chemical class of pregnane derivatives, offering a potentially improved therapeutic profile over earlier neuroactive steroids. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and available experimental data for this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name [2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]methanesulfonate, is a complex steroidal molecule.[1] Its structure is characterized by a pregnane backbone, modified with a dimethylmorpholinyl group at the 2β position and a methanesulfonate ester at the 21-position, which contributes to its water solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]methanesulfonate[1]
Synonyms 2β-(2,2-Dimethyl-4-morpholinyl)-3α-hydroxy-11,20-dioxo-5α-pregnan-21-yl methanesulfonate[1]
CAS Number 1062512-52-0[1]
Molecular Formula C27H43NO7S[1]
Molar Mass 525.70 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Water-soluble
pKa Data not available
LogP Data not available

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects primarily through the positive allosteric modulation of the GABAA receptor.[1][2] It binds to a site on the receptor complex distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency and/or duration of chloride channel opening, leading to neuronal hyperpolarization and a general inhibitory effect on neurotransmission. This mechanism is shared by other neuroactive steroids and is responsible for their sedative, anxiolytic, and anesthetic properties.

GABAA_Modulation cluster_receptor GABAA Receptor cluster_cellular_effect Cellular Effect GABA GABA Receptor GABAA Receptor GABA->Receptor Binds to orthosteric site Org21465 This compound Org21465->Receptor Binds to allosteric site Chloride_Channel Cl- Channel Receptor->Chloride_Channel Activates Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Sedation Sedation Inhibition->Sedation Leads to

Figure 1: Signaling pathway of this compound at the GABAA receptor.

Pharmacodynamics

Table 2: Pharmacological Data

ParameterValueSpeciesAssaySource
Binding Affinity (Ki) Data not available
Potency (EC50/IC50) Data not available
Efficacy Positive allosteric modulatorElectrophysiology[1]
In vivo effects Sedative, hypnoticAnimal modelsBehavioral assays

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not publicly available. As an intravenously administered agent, it is expected to have 100% bioavailability. Its metabolic pathways and excretion routes have not been fully elucidated in published literature.

Table 3: Pharmacokinetic Parameters

ParameterValueSource
Bioavailability (IV) 100% (assumed)
Distribution Data not available
Metabolism Data not available
Excretion Data not available
Half-life Data not available

Toxicology

Comprehensive toxicological data, such as LD50 values and detailed safety profiles from preclinical studies, are not available in the public literature. As with other GABAA receptor modulators, potential adverse effects at higher doses could include respiratory depression, cardiovascular effects, and prolonged sedation.

Table 4: Toxicological Data

ParameterValueSource
LD50 Data not available
Adverse Effects Potential for respiratory depression, cardiovascular effects, prolonged sedation

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and evaluation of this compound are proprietary and not publicly available. However, general methodologies for key experiments are described below.

Synthesis

The synthesis of this compound would involve a multi-step organic synthesis process starting from a suitable steroid precursor. Key steps would likely include the introduction of the dimethylmorpholinyl group at the 2β position and the esterification of the 21-hydroxyl group with methanesulfonyl chloride.

Synthesis_Workflow Start Steroid Precursor Step1 Introduction of 2β-dimethylmorpholinyl group Start->Step1 Step2 Modification of side chain Step1->Step2 Step3 Esterification with methanesulfonyl chloride Step2->Step3 End This compound Step3->End

Figure 2: General synthetic workflow for this compound.

GABAA Receptor Binding Assay

A radioligand binding assay would be used to determine the affinity of this compound for the GABAA receptor. This typically involves incubating cell membranes expressing the receptor with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound (this compound).

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes with GABAA Receptors Incubate Incubate components to reach equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]muscimol) Radioligand->Incubate Compound This compound (varying concentrations) Compound->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Calculate Ki from competition curve Measure->Analyze Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Recording cluster_data_analysis Analysis Cell Prepare cell expressing GABAA receptors Seal Form a giga-ohm seal between pipette and cell Cell->Seal Pipette Prepare patch pipette with internal solution Pipette->Seal Record_Baseline Record baseline GABA-evoked currents Seal->Record_Baseline Apply_Compound Apply this compound Record_Baseline->Apply_Compound Record_Modulation Record GABA-evoked currents in the presence of this compound Apply_Compound->Record_Modulation Analyze_Currents Analyze the change in current amplitude and kinetics Record_Modulation->Analyze_Currents Determine_Potency Determine EC50 for potentiation Analyze_Currents->Determine_Potency

References

An In-depth Technical Guide to the Biological Target of Org 21465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Org 21465 is a water-soluble aminosteroid developed as a potent anesthetic with a shorter duration of action.[1] Its primary biological target is the GABAA receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS). By acting as a positive allosteric modulator, this compound enhances the effects of the endogenous neurotransmitter GABA, leading to its anesthetic and hypnotic properties.[1][2]

The Biological Target: GABAA Receptor

The GABAA receptor is a pentameric transmembrane protein that forms a chloride-selective ion channel. The binding of GABA to its receptor opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negatively charged ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal activity.

GABAA receptors are composed of a combination of different subunits (e.g., α, β, γ, δ, ε, θ, π, and ρ), with the most common isoform in the CNS consisting of two α, two β, and one γ subunit. The specific subunit composition determines the receptor's pharmacological properties, including its affinity for GABA and its sensitivity to various modulators.

Mechanism of Action of this compound

This compound functions as a positive allosteric modulator (PAM) of the GABAA receptor. Unlike agonists that directly bind to the GABA binding site, PAMs bind to a distinct allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases the efficiency of GABA-mediated channel opening.

The primary mechanisms by which neurosteroid PAMs like this compound enhance GABAA receptor function include:

  • Increased affinity for GABA: The binding of the modulator can increase the affinity of the receptor for GABA, meaning that lower concentrations of GABA are required to elicit a response.

  • Increased channel opening frequency: The modulator can increase the frequency at which the chloride channel opens in the presence of GABA.

  • Increased channel opening duration: The modulator can prolong the duration for which the chloride channel remains open once activated by GABA.

The net effect of these actions is a potentiation of the inhibitory current mediated by the GABAA receptor, leading to the observed anesthetic and sedative effects.

Signaling Pathway

The signaling pathway involving this compound and its target, the GABAA receptor, is a direct, ionotropic pathway. The binding of this compound to its allosteric site on the GABAA receptor enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization.

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAAR GABA-A Receptor (α, β, γ subunits) GABA->GABAAR Binds to orthosteric site Chloride_Channel Chloride Channel (Closed) GABAAR->Chloride_Channel Induces opening Chloride_Channel_Open Chloride Channel (Open) GABAAR->Chloride_Channel_Open Enhances opening Org21465 This compound Org21465->GABAAR Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl- Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: Signaling pathway of this compound at the GABAA receptor.

Quantitative Data

Despite a thorough search of scientific literature and databases, specific quantitative data for this compound, such as its binding affinity (Kd), half-maximal effective concentration (EC50), or half-maximal inhibitory concentration (IC50) at the GABAA receptor, are not publicly available. The compound was developed by Organon, and much of the detailed pharmacological data may remain proprietary.

For context, other neurosteroid positive allosteric modulators of the GABAA receptor typically exhibit EC50 values for potentiation of GABA-evoked currents in the nanomolar to low micromolar range.

Table 1: Qualitative Summary of this compound Biological Activity

ParameterDescription
Biological Target γ-aminobutyric acid type A (GABAA) receptor
Mechanism of Action Positive Allosteric Modulator
Physiological Effect Anesthetic, Hypnotic
Chemical Class Aminosteroid
Solubility Water-soluble

Experimental Protocols

The characterization of a novel GABAA receptor modulator like this compound typically involves a series of in vitro and in vivo experiments to determine its affinity, potency, efficacy, and functional effects. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound for the GABAA receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand that binds to the GABAA receptor (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound (this compound).

    • Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (an estimate of the Kd) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Brain Tissue Homogenization B Low-Speed Centrifugation A->B C High-Speed Centrifugation B->C D Membrane Washing C->D E Incubation with Radioligand & this compound D->E F Rapid Filtration E->F G Scintillation Counting F->G H Data Analysis (IC50, Ki) G->H

Caption: Workflow for a radioligand binding assay.
Electrophysiology (Two-Electrode Voltage Clamp)

This technique is used to measure the functional effects of a compound on GABAA receptors expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines).

Protocol:

  • Receptor Expression:

    • Inject cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) into Xenopus oocytes.

    • Alternatively, transfect a mammalian cell line (e.g., HEK293) with plasmids containing the subunit cDNAs.

    • Allow 24-72 hours for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte or a transfected cell in a recording chamber continuously perfused with a recording solution.

    • Impale the cell with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a low concentration of GABA to elicit a baseline current response.

    • Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound).

    • Record the potentiation of the GABA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Plot the percentage enhancement of the current as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation.

Electrophysiology_Workflow A GABA-A Receptor Expression (Oocytes/HEK293) B Two-Electrode Voltage Clamp Setup A->B C Application of GABA (Baseline Current) B->C D Co-application of GABA & this compound C->D E Record Potentiated Current D->E F Data Analysis (EC50, Max Potentiation) E->F

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

This compound is a neurosteroid that exerts its anesthetic and hypnotic effects by acting as a positive allosteric modulator of the GABAA receptor. While the precise quantitative details of its interaction with the receptor are not publicly documented, its mechanism of action is well-understood within the broader context of neurosteroid pharmacology. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel GABAA receptor modulators. Future research, should the data become available, will be crucial for a more complete understanding of the therapeutic potential of this compound.

References

The Quest for Org 21465: An Obscure Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and medical databases, detailed information regarding the discovery, development, and specific characteristics of the research compound Org 21465 remains elusive. This compound is listed as one of several developed by Organon, a pharmaceutical company with a long history in areas such as reproductive medicine, contraception, and psychiatry.[1] However, beyond its mere existence as a research compound, specific data regarding its pharmacology, mechanism of action, and the timeline of its development are not readily accessible in the public domain.

Organon, now a spinoff from Merck & Co., has a legacy of synthesizing numerous compounds for research purposes that did not ultimately proceed to clinical use.[1] It is plausible that this compound falls into this category of molecules that were investigated preclinically but did not advance to later stages of drug development. The process of drug discovery and development is lengthy and complex, with a high attrition rate; many compounds are synthesized and tested for every one that eventually receives approval for clinical use.

Publicly accessible resources, including clinical trial registries, do not contain specific entries for "this compound." While searches for "21465" yield results for various clinical studies, these are associated with different investigational agents or devices and are not linked to this particular Organon compound. This lack of public trial data further suggests that this compound likely did not progress to the stage of human testing.

Without access to internal research and development archives from Organon or its parent companies, a detailed technical guide on this compound cannot be constructed. The specific experimental protocols, quantitative data from preclinical studies, and the intended signaling pathways for this compound are not available in published literature or public databases. Therefore, the creation of structured data tables and detailed visualizations as requested is not feasible at this time. Further information would likely reside in confidential industry archives.

References

In-depth Technical Guide: Safety and Toxicity Profile of Org 21465

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the safety and toxicity profile of a compound designated "Org 21465" did not yield information related to a pharmaceutical or chemical agent. The identifier "21465" is prominently associated with a lawn mower model from a specific brand.[1][2][3] The following guide is a generalized template to illustrate the expected structure and content for a comprehensive safety and toxicity profile of a hypothetical pharmaceutical compound, hereafter referred to as "Compound X," for a scientific audience.

Executive Summary

This document provides a comprehensive overview of the non-clinical safety and toxicity profile of Compound X, a novel investigational drug. The data presented herein are derived from a series of in vitro and in vivo studies designed to characterize the potential adverse effects of Compound X and to establish a safe starting dose for first-in-human clinical trials. The overall profile of Compound X suggests a manageable safety profile under the proposed clinical use conditions.

Introduction

Compound X is a [briefly describe class of molecule, e.g., small molecule inhibitor] targeting the [mention molecular target] signaling pathway, which is implicated in [mention disease area]. Understanding the safety and toxicity profile of Compound X is critical for its continued development and for ensuring patient safety. This guide summarizes the key findings from pivotal non-clinical safety studies, including single-dose and repeat-dose toxicity, genotoxicity, and safety pharmacology assessments.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of Compound X on major physiological systems.

Cardiovascular Safety

Experimental Protocol:

  • Study Type: In vitro hERG assay and in vivo cardiovascular telemetry in cynomolgus monkeys.

  • hERG Assay: Patch-clamp electrophysiology was used to evaluate the inhibitory effect of Compound X on the hERG potassium channel expressed in HEK293 cells.

  • Telemetry Study: Cynomolgus monkeys were surgically implanted with telemetry transmitters to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters. Animals were administered single oral doses of Compound X at 0, 10, 30, and 100 mg/kg.

Data Summary:

AssayEndpointResult
hERG In Vitro AssayIC50> 30 µM
Telemetry (Cynomolgus)No Observed Adverse Effect Level (NOAEL)100 mg/kg
Telemetry (Cynomolgus)QT Interval Correction (QTc)No significant change at any dose level
Central Nervous System (CNS) Safety

Experimental Protocol:

  • Study Type: Functional observational battery (FOB) in Sprague-Dawley rats.

  • Methodology: A battery of tests was performed to assess behavioral and neurological changes in rats following a single oral dose of Compound X at 0, 50, 150, and 500 mg/kg. Observations were made at 1, 4, 8, and 24 hours post-dose.

Data Summary:

Study TypeEndpointNOAELObservations at High Dose (500 mg/kg)
FOB (Rat)CNS Safety150 mg/kgMild, transient sedation at 4 hours post-dose

Toxicology

Toxicology studies were designed to evaluate the systemic and local toxicity of Compound X following single and repeated administrations.

Single-Dose Toxicity

Experimental Protocol:

  • Species: Mouse (CD-1) and Rat (Sprague-Dawley).

  • Route of Administration: Oral gavage.

  • Dose Levels (Mouse): 0, 500, 1000, 2000 mg/kg.

  • Dose Levels (Rat): 0, 500, 1000, 2000 mg/kg.

  • Observation Period: 14 days.

Data Summary:

SpeciesRouteMaximum Tolerated Dose (MTD)Lethal Dose (LD50)Key Findings
MouseOral> 2000 mg/kgNot DeterminedNo mortality or significant clinical signs
RatOral1000 mg/kg> 2000 mg/kgTransient piloerection and lethargy at 2000 mg/kg
Repeat-Dose Toxicity

Experimental Protocol:

  • Study Type: 28-day oral toxicity study in rats and cynomolgus monkeys.

  • Dosing: Daily oral gavage.

  • Rat Dose Groups: 0, 10, 30, 100 mg/kg/day.

  • Monkey Dose Groups: 0, 5, 15, 45 mg/kg/day.

  • Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), organ weights, and histopathology.

Data Summary: 28-Day Rat Study

ParameterNOAEL (mg/kg/day)Target Organs of ToxicityKey Findings at 100 mg/kg/day
Clinical Pathology30LiverMild, reversible increases in ALT and AST
Organ Weights30LiverIncreased liver weight
Histopathology30LiverMinimal to mild centrilobular hepatocellular hypertrophy (considered an adaptive change)

Data Summary: 28-Day Monkey Study

ParameterNOAEL (mg/kg/day)Target Organs of ToxicityKey Findings at 45 mg/kg/day
Clinical Pathology15None identifiedNo treatment-related changes observed
Organ Weights45None identifiedNo treatment-related changes observed
Histopathology45None identifiedNo treatment-related microscopic findings

Genotoxicity

A standard battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of Compound X.

Experimental Protocols:

  • Ames Test: Bacterial reverse mutation assay using Salmonella typhimurium and Escherichia coli strains with and without metabolic activation (S9).

  • In Vitro Chromosomal Aberration Test: Conducted in human peripheral blood lymphocytes (HPBLs).

  • In Vivo Micronucleus Test: Performed in the bone marrow of CD-1 mice.

Data Summary:

AssayMetabolic ActivationResult
Ames TestWith and Without S9Negative
In Vitro Chromosomal Aberration TestWith and Without S9Negative
In Vivo Micronucleus TestN/ANegative

Visualizations

Signaling Pathway of Compound X

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Target Target Kinase Receptor->Target Activates CompoundX Compound X CompoundX->Target Inhibits Downstream1 Substrate 1 Target->Downstream1 Phosphorylates Downstream2 Substrate 2 Target->Downstream2 Transcription Gene Transcription Downstream1->Transcription Regulates

Caption: Proposed mechanism of action for Compound X.

Experimental Workflow for 28-Day Toxicity Study

start Acclimatization (7 days) dosing Daily Dosing (28 days) start->dosing obs Clinical Observations Body Weights Food Consumption dosing->obs Daily/Weekly cp Clinical Pathology (Day 29) dosing->cp necropsy Necropsy & Organ Weights cp->necropsy histo Histopathology necropsy->histo end Final Report histo->end

Caption: Workflow for the 28-day repeat-dose toxicity studies.

Conclusion

The non-clinical data package for Compound X indicates that it is non-genotoxic and has a well-defined safety profile in rodent and non-rodent species. The primary target organ of toxicity in rats was the liver, with effects characterized as adaptive and reversible at the doses tested. No target organs were identified in monkeys. The safety pharmacology studies did not reveal any significant cardiovascular or CNS liabilities. These findings support the progression of Compound X into Phase 1 clinical trials.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Org 21465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 21465 is a synthetic neurosteroid developed by Organon, identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the available pharmacodynamic data on this compound, with a focus on its effects on GABA-A receptor-mediated synaptic potentials in the central nervous system. Due to the limited publicly available information, this guide primarily synthesizes data from a key electrophysiological study. Currently, no quantitative pharmacokinetic data for this compound has been reported in the public domain. This guide presents the known pharmacodynamic effects in a structured format, details the experimental methodology used for its characterization, and visualizes the relevant biological and experimental workflows.

Introduction

Neurosteroids are potent endogenous modulators of neuronal excitability, primarily through their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. Synthetic neurosteroids, such as this compound, are valuable research tools for elucidating the physiological roles of neurosteroid modulation and for exploring potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as anxiety and epilepsy. This document serves as a technical resource on the pharmacodynamics of this compound, compiling the currently available scientific findings.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the positive allosteric modulation of GABA-A receptors. This modulation results in an enhancement of both inhibitory postsynaptic potentials (IPSPs) and depolarizing postsynaptic potentials (DPSPs) mediated by the GABA-A receptor.

In Vitro Electrophysiological Effects

A pivotal study characterized the effects of this compound on synaptic potentials in the CA1 region of the rat hippocampus. The key findings are summarized in the table below.

ParameterEffect of this compoundConcentration RangeTissue Preparation
GABA-A Receptor-Mediated Postsynaptic Potentials (IPSPs and DPSPs)Enhancement1 - 10 µMRat Hippocampal Slices

Table 1: Summary of the In Vitro Pharmacodynamic Effects of this compound

Experimental Protocols

The following section details the methodology employed in the key study that characterized the pharmacodynamic properties of this compound.

In Vitro Electrophysiology in Rat Hippocampal Slices

Objective: To investigate the effect of this compound on GABA-A receptor-mediated postsynaptic potentials in the CA1 region of the rat hippocampus.

Methodology:

  • Tissue Preparation:

    • Hippocampal slices (400 µm thick) were prepared from male Wistar rats.

    • Slices were maintained in an interface chamber containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂ at room temperature.

  • Electrophysiological Recordings:

    • Intracellular recordings were obtained from CA1 pyramidal neurons using sharp microelectrodes filled with 2 M potassium acetate.

    • Synaptic responses were evoked by electrical stimulation of the stratum radiatum.

    • Both inhibitory postsynaptic potentials (IPSPs) and depolarizing postsynaptic potentials (DPSPs) mediated by GABA-A receptors were recorded.

  • Drug Application:

    • This compound was bath-applied to the hippocampal slices at concentrations ranging from 1 to 10 µM.

    • The effects of this compound on the amplitude and duration of the evoked postsynaptic potentials were measured.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

GABA_A_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Org21465 This compound Org21465->GABA_A_Receptor Positive Allosteric Modulator Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Diagram 1: Signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow Animal Male Wistar Rat Slice_Prep Prepare Hippocampal Slices (400 µm) Animal->Slice_Prep Incubation Maintain in aCSF Slice_Prep->Incubation Recording Intracellular Recording from CA1 Pyramidal Neurons Incubation->Recording Drug_Application Bath-apply this compound (1-10 µM) Recording->Drug_Application Stimulation Stimulate Stratum Radiatum Stimulation->Recording Data_Analysis Measure PSP Amplitude and Duration Drug_Application->Data_Analysis

Diagram 2: Experimental workflow for in vitro electrophysiology.

Pharmacokinetics

As of the latest available information, there are no published studies detailing the pharmacokinetic properties of this compound. Therefore, data regarding its absorption, distribution, metabolism, and excretion (ADME) are not available.

Conclusion

This compound is a neurosteroid that acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory and depolarizing postsynaptic potentials in the rat hippocampus. While its pharmacodynamic effects at the cellular level have been characterized, a significant gap in knowledge exists regarding its pharmacokinetic profile. Further in vivo studies are necessary to determine the ADME properties of this compound, which would be crucial for assessing its potential as a therapeutic agent. The detailed experimental protocol provided in this guide serves as a foundation for future research aimed at further elucidating the pharmacological profile of this compound.

Org 21465: A Technical Overview of a Water-Soluble Neuroactive Steroid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 21465 is a synthetic neuroactive steroid developed as a potent, water-soluble intravenous anesthetic agent.[1][2][3] It functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][4] This technical guide provides a summary of the available data on the solubility and stability of this compound, alongside its core physicochemical properties and mechanism of action. While specific quantitative data on the solubility and stability of this compound is limited in publicly available literature, this guide synthesizes the existing qualitative information and presents representative experimental protocols for the assessment of these critical parameters for similar compounds.

Core Properties of this compound

While detailed experimental data on the physicochemical properties of this compound are not extensively published, its basic chemical and physical data have been identified.

PropertyValueSource
IUPAC Name [2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate[1]
Molecular Formula C27H43NO7S[1]
Molar Mass 525.70 g·mol−1[1]
Mechanism of Action GABA-A Receptor Positive Allosteric Modulator[1][4]

Solubility Data

Stability Profile

Detailed stability data for this compound under various conditions (e.g., pH, temperature, light exposure) are not extensively documented in the public domain. For related steroid compounds, issues with the stability of certain salt forms have been noted, suggesting that a thorough evaluation of the stability of any new formulation is crucial.

Experimental Protocols

The following are generalized, representative protocols for determining the aqueous solubility and chemical stability of a water-soluble powder, based on standard pharmaceutical development practices. These are not specific to this compound but represent a standard approach.

Aqueous Solubility Determination (Shake-Flask Method)

This method is a common technique to determine the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Purified water (or other aqueous buffers)

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of purified water.

  • Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.

Forced Degradation Study for Stability Assessment

Forced degradation studies are used to identify the likely degradation products and pathways of a drug substance.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set time.

  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid this compound powder to elevated temperatures (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose the this compound solution or solid powder to UV light in a photostability chamber.

  • At specified time points, withdraw samples from each condition, neutralize if necessary, and analyze by HPLC to determine the percentage of remaining parent compound and the formation of any degradation products.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its sedative and anesthetic effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][4] It does not directly activate the receptor but binds to a site distinct from the GABA binding site.[6][7] This binding potentiates the effect of GABA, increasing the frequency or duration of the opening of the associated chloride ion channel.[7][8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.[6]

GABA_A_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA_A_Receptor->GABA_A_Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Org21465 This compound Org21465->GABA_A_Receptor Binds to allosteric site

Caption: Signaling pathway of this compound as a GABA-A receptor positive allosteric modulator.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound's solubility and stability.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_solubility Phase 2: Solubility Assessment cluster_stability Phase 3: Stability Assessment cluster_analysis Phase 4: Data Analysis & Reporting Lit_Review Literature Review Protocol_Dev Protocol Development Lit_Review->Protocol_Dev Material_Prep Material Preparation Protocol_Dev->Material_Prep Shake_Flask Shake-Flask Experiment Material_Prep->Shake_Flask Forced_Deg Forced Degradation Studies (pH, Temp, Light, Oxidation) Material_Prep->Forced_Deg Quantification_Sol HPLC Quantification Shake_Flask->Quantification_Sol Data_Analysis Data Analysis Quantification_Sol->Data_Analysis Quantification_Stab HPLC Analysis of Degradants Forced_Deg->Quantification_Stab Quantification_Stab->Data_Analysis Report_Gen Report Generation Data_Analysis->Report_Gen

Caption: General experimental workflow for solubility and stability testing.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 21465 is a synthetic, water-soluble, neuroactive steroid developed as an intravenous anesthetic agent. It belongs to the class of pregnane steroids and is structurally related to other anesthetic steroids such as Org 20599 and alfaxalone. The primary mechanism of action for this compound and its analogs is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This modulation enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent central nervous system depression, manifesting as sedation and anesthesia.

This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their pharmacological properties, experimental evaluation, and underlying mechanisms of action.

Core Compound Profiles

A summary of the key pharmacological parameters for this compound and the closely related analog, Org 20599, is presented below. This data is compiled from various in vitro and in vivo studies.

CompoundParameterValueSpecies/SystemReference
This compound In Vivo Potency (KPD)1619 ± 208 ng/mLRat (EEG)[1][2]
Org 20599 EC50 (GABA-A Receptor Modulation)~1.1 µMHuman recombinant α1β2γ2L GABA-A receptors in Xenopus oocytes[3][4]
EC50 (Glycine Receptor Modulation)~22.9 µMHuman recombinant α1 glycine receptors in Xenopus oocytes[3][4]
In Vivo Potency (KPD)221 ± 83 ng/mLRat (EEG)[1][2]

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding potentiates the receptor's response to GABA. The following diagram illustrates the signaling pathway.

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->Receptor Binds Org21465 This compound Org21465->Receptor Allosterically Binds & Potentiates Channel_Closed Chloride Channel (Closed) Receptor->Channel_Closed GABA binding opens channel Channel_Open Chloride Channel (Open) Channel_Closed->Channel_Open Increased frequency/duration of opening Hyperpolarization Membrane Hyperpolarization Channel_Open->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition (Anesthesia/Sedation) Hyperpolarization->Inhibition

GABA-A receptor signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize compounds like this compound.

In Vitro GABA-A Receptor Modulation Assay (Two-Electrode Voltage Clamp)

This protocol is a standard method for evaluating the modulatory effects of compounds on ligand-gated ion channels expressed in Xenopus laevis oocytes.

1. Oocyte Preparation:

  • Harvest oocytes from an anesthetized female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a collagenase solution.

  • Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2L).

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

  • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

  • Co-apply the test compound (e.g., this compound) with the same concentration of GABA and record the potentiated current.

  • Perform concentration-response experiments by applying a range of test compound concentrations.

3. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the test compound.

  • Calculate the percentage potentiation of the GABA-evoked current.

  • Plot the percentage potentiation against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

In Vivo Anesthetic Activity Assessment (Rat Model)

This protocol describes a common method for assessing the anesthetic potency of a compound in a rodent model.

1. Animal Preparation:

  • Acclimate male Sprague-Dawley rats to the laboratory environment for at least one week.

  • On the day of the experiment, weigh the rats and place them in individual observation chambers.

2. Drug Administration and Observation:

  • Administer the test compound (e.g., this compound) via intravenous injection (e.g., tail vein).

  • Administer a range of doses to different groups of animals.

  • Immediately after injection, continuously observe the animals for the loss of the righting reflex (LRR). The LRR is considered lost if the animal does not right itself within 30 seconds when placed on its back.

  • Record the presence or absence of LRR for each animal at each dose.

3. Data Analysis:

  • For each dose group, calculate the percentage of animals that exhibit LRR.

  • Plot the percentage of animals with LRR against the logarithm of the dose.

  • Use probit analysis or a similar statistical method to calculate the median effective dose (ED50), which is the dose required to produce LRR in 50% of the animals.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo characterization of novel anesthetic agents.

In_Vitro_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Assay Synthesis Synthesize this compound and Analogs Purification Purify & Characterize Synthesis->Purification Stock Prepare Stock Solutions Purification->Stock Recording Two-Electrode Voltage Clamp Recording Stock->Recording Oocyte_Prep Prepare & Inject Xenopus Oocytes Oocyte_Prep->Recording Data_Analysis Analyze Current Traces Recording->Data_Analysis EC50_Calc Calculate EC50 & Emax Data_Analysis->EC50_Calc

Workflow for in vitro characterization of this compound analogs.

In_Vivo_Workflow cluster_preparation Pre-Experiment cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Acclimate Rats Dosing Administer Compound (IV) Animal_Acclimation->Dosing Dose_Prep Prepare Dose Formulations Dose_Prep->Dosing Observation Observe for Loss of Righting Reflex (LRR) Dosing->Observation Record_Data Record LRR Incidence Observation->Record_Data Probit_Analysis Perform Probit Analysis Record_Data->Probit_Analysis ED50_Calc Determine ED50 Probit_Analysis->ED50_Calc

References

Org 21465: A Technical Review of a Neuroactive Steroid Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific literature on Org 21465, a water-soluble, steroidal intravenous anesthetic agent. This document synthesizes information on its mechanism of action, pharmacokinetics, and clinical findings, presenting quantitative data in structured tables and illustrating key concepts with diagrams generated using the DOT language.

Introduction

This compound is a synthetic neuroactive steroid developed by Organon as a potential intravenous anesthetic.[1][2][3] As a water-soluble compound, it offered a potential advantage over other poorly soluble steroid anesthetics.[2][3][4] Structurally, it is 2β-3α-5α-3-hydroxy-2-(2,2-dimethylmorpholin-4-yl)-pregnan-11,20-dione.[5][6] Despite showing anesthetic efficacy in early human trials, its development was halted due to adverse effects, including excitatory phenomena.[1][7][8]

Mechanism of Action: GABAA Receptor Modulation

The primary mechanism of action for this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[7][9][10] Neuroactive steroids like this compound bind to a site on the GABAA receptor distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[9][10] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effects of GABA, leading to sedation, hypnosis, and anesthesia.[9][10]

While this compound and other neuroactive steroids demonstrate similar intrinsic efficacy at the GABAA receptor, they can differ significantly in potency.[5] The specific subunits of the GABAA receptor complex can also influence the effects of neurosteroids.[9][10]

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_channel Chloride Channel (Closed) cluster_channel_open Chloride Channel (Open) GABA_A_Receptor GABA-A Receptor cluster_channel_open cluster_channel_open GABA_A_Receptor->cluster_channel_open Channel Opening Cl_ion_out Cl- Cl_ion_in Cl- Cl_ion_out->Cl_ion_in Influx Hyperpolarization Membrane Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition Anesthesia Anesthesia / Sedation Inhibition->Anesthesia GABA GABA GABA->GABA_A_Receptor Binds Org21465 This compound Org21465->GABA_A_Receptor Positive Allosteric Modulation cluster_channel_open->Hyperpolarization

Caption: GABAA Receptor Signaling Pathway Modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the scientific literature.

Table 1: Pharmacokinetic Parameters in Humans Data from a study in ten male volunteers following a 1-minute i.v. infusion. The pharmacokinetic analysis supported a three-compartment model.[1]

ParameterValueUnitDescription
V14.31LVolume of the central compartment
V214.2LVolume of the rapid peripheral compartment
V389.4LVolume of the slow peripheral compartment
Clearance (from V1)1.55L/minClearance from the central compartment
Q̇12.54L/minInter-compartmental clearance between central and rapid peripheral compartments
Q̇21.79L/minInter-compartmental clearance between central and slow peripheral compartments

Table 2: In Vivo Potency in Rats Data from a pharmacokinetic/pharmacodynamic (PK/PD) modeling study measuring EEG effects.[5]

ParameterValueUnitDescription
KPD1619 ± 208ng/mLPotency estimate

Table 3: Clinical Dosing and Effects in Humans Data from a Phase 1 study in male volunteers.[1]

Dose RangeEffectAdverse Events
0.8 - 1.8 mg/kgAnesthesia achieved at ≥ 1.0 mg/kgVenous pain at injection site, dose-related excitatory phenomena

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the reviewed literature. The following provides a high-level overview of the methodologies described.

Human Pharmacokinetic and Pharmacodynamic Study

A Phase 1, open-label, dose-finding study was conducted in ten healthy male volunteers.[1]

Methodology Overview:

  • Subject Recruitment: Healthy male volunteers were recruited for the study.

  • Drug Administration: this compound was administered as a 1-minute intravenous infusion.

  • Dose Escalation: Doses ranged from 0.8 to 1.8 mg/kg.

  • Monitoring: Anesthesia levels were assessed, and subjects were monitored for adverse events, including venous pain, histamine release, apnea, and excitatory phenomena. Electroencephalography (EEG) was used to monitor brain activity.

  • Pharmacokinetic Sampling: Blood samples were likely collected at various time points post-infusion to determine plasma concentrations of this compound.

  • Data Analysis: The plasma concentration-time data was fitted to a three-compartment pharmacokinetic model to determine parameters such as volumes of distribution and clearance rates.

Human_Study_Workflow start Start volunteer_recruitment Recruit 10 Male Volunteers start->volunteer_recruitment dose_admin Administer this compound (1-min i.v. infusion) Dose Range: 0.8-1.8 mg/kg volunteer_recruitment->dose_admin monitoring Clinical & EEG Monitoring (Anesthesia, Adverse Events) dose_admin->monitoring pk_sampling Serial Blood Sampling dose_admin->pk_sampling pk_modeling Pharmacokinetic Modeling (3-Compartment Model) monitoring->pk_modeling sample_analysis Analyze Plasma Concentrations pk_sampling->sample_analysis sample_analysis->pk_modeling end End pk_modeling->end

Caption: High-Level Workflow for the Human Volunteer Study of this compound.
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rats

A study was conducted to characterize the in vivo EEG effects of this compound and other neuroactive steroids in rats.[5]

Methodology Overview:

  • Animal Model: The study was performed in rats.

  • Drug Administration: this compound was administered intravenously.

  • Pharmacokinetic Sampling: Plasma concentrations of the drug were measured over time.

  • Pharmacodynamic Measurement: The EEG effect of the drug was determined concurrently.

  • PK/PD Modeling: The time course of the plasma concentrations and the EEG effects were correlated using a two-compartment pharmacokinetic model with an effect compartment. The concentration-EEG effect relationship was characterized using a mechanism-based pharmacodynamic model.

Conclusion

This compound is a water-soluble steroidal anesthetic that acts as a positive allosteric modulator of the GABAA receptor. While it demonstrated anesthetic efficacy in early human trials, its clinical development was discontinued due to the occurrence of excitatory phenomena and venous pain upon injection.[1][7][8] Pharmacokinetic studies in humans revealed a three-compartment model of distribution. The available literature provides valuable insights into the pharmacology of neuroactive steroids and highlights the challenges in developing anesthetic agents with favorable safety profiles.

References

Methodological & Application

Application Notes and Protocols for Org 21465 (BB-83698) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 21465, also known as BB-83698, is a potent and selective inhibitor of bacterial peptide deformylase (PDF). This enzyme is essential for bacterial protein synthesis and is a validated target for novel antibacterial agents. By inhibiting PDF, this compound prevents the removal of the N-formyl group from newly synthesized polypeptides, leading to the accumulation of formylated proteins and ultimately bacterial growth inhibition. These application notes provide detailed protocols and quantitative data for the use of this compound (BB-83698) in various animal models to assess its pharmacokinetic properties and in vivo efficacy.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound (BB-83698) targets and inhibits peptide deformylase, a crucial enzyme in the bacterial protein synthesis pathway. In bacteria, protein synthesis is initiated with N-formylmethionine. The formyl group must be removed by PDF to allow for the subsequent removal of methionine by methionine aminopeptidase (MAP), leading to the mature, functional protein. Inhibition of PDF by this compound stalls this process, resulting in the accumulation of non-functional, formylated proteins, which is detrimental to bacterial survival.[1]

Bacterial Protein Synthesis Inhibition by this compound cluster_0 Bacterial Ribosome cluster_1 Protein Maturation mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Initiation Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide tRNA fMet-tRNA tRNA->Ribosome PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Deformylation MAP Methionine Aminopeptidase (MAP) PDF->MAP Methionine Excision Mature_Protein Mature Functional Protein MAP->Mature_Protein Org_21465 This compound (BB-83698) Org_21465->Inhibition Inhibition->PDF

Figure 1: Mechanism of action of this compound (BB-83698).

Quantitative Data

The following tables summarize the pharmacokinetic parameters and in vivo efficacy of BB-83698 in various animal models.

Table 1: Pharmacokinetic Parameters of BB-83698 in Animal Models[2][3][4][5]
Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t1/2) (h)
Mouse 10IV11.90.0810.31.1
50IV1010.081312.8
80SC13.70.557.4-
Rat 10IV7.40.0810.81.5
50IV59.80.081202.3
Dog 10IV14.30.0817.51.1
50IV68.10.0891.61.3

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Table 2: In Vivo Efficacy of BB-83698 in a Mouse Model of Pneumococcal Pneumonia[6][7]
Streptococcus pneumoniae StrainTreatment Regimen (mg/kg)Administration RouteSurvival Rate (%)Bacterial Load Reduction in Lungs (log10 CFU/mL)
Penicillin-susceptible80 mg/kg/12hSC80>2.3 (after first dose)
160 mg/kg/24hSC93-
Penicillin-resistant80 mg/kg/12hSC100-
160 mg/kg/24hSC100-
Quinolone-resistant80 mg/kg/12hSC80-
160 mg/kg/24hSC73-

Experimental Protocols

Protocol 1: Evaluation of In Vivo Efficacy in a Streptococcus pneumoniae Mouse Lung Infection Model

This protocol details the induction of a pneumococcal pneumonia model in mice and subsequent treatment with this compound (BB-83698) to evaluate its therapeutic efficacy.

Materials:

  • This compound (BB-83698)

  • Vehicle for reconstitution (e.g., 50 mM citrate-140 mM NaCl, pH 4.1)

  • Streptococcus pneumoniae strain of interest (e.g., TIGR4)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Phosphate-buffered saline (PBS)

  • Isoflurane for anesthesia

  • Female ICR or Balb/c mice (6-8 weeks old)

  • Sterile syringes and needles (25-27G)

  • Equipment for intranasal inoculation and subcutaneous injection

  • Equipment for euthanasia and tissue harvesting

  • Equipment for bacterial enumeration (homogenizer, agar plates, incubator)

Experimental Workflow:

Experimental Workflow for In Vivo Efficacy cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Endpoint Analysis Prepare_Inoculum Prepare S. pneumoniae Inoculum Infection Intranasal Inoculation Prepare_Inoculum->Infection Prepare_Drug Prepare this compound Formulation Treatment Administer this compound (SC) Prepare_Drug->Treatment Acclimatize_Animals Acclimatize Mice Acclimatize_Animals->Infection Infection->Treatment e.g., 6-18 hours post-infection Monitoring Monitor Animal Health and Survival Treatment->Monitoring Euthanasia Euthanize Mice at Predetermined Timepoints Monitoring->Euthanasia Harvest_Tissues Harvest Lungs and Blood Euthanasia->Harvest_Tissues Bacterial_Load Determine Bacterial Load (CFU) Harvest_Tissues->Bacterial_Load Data_Analysis Analyze Survival and Bacterial Counts Bacterial_Load->Data_Analysis

Figure 2: Experimental workflow for in vivo efficacy testing.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture S. pneumoniae in Todd-Hewitt broth with 0.5% yeast extract overnight at 37°C with 5% CO2.

    • Subculture the bacteria in fresh, pre-warmed broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).[2]

  • Animal Infection:

    • Anesthetize mice lightly with isoflurane.

    • Inoculate mice intranasally with 20-50 µL of the bacterial suspension.[2][3]

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound (BB-83698) in the appropriate vehicle.

    • Further dilute the stock solution with sterile saline to the final desired concentration for injection.

    • At a predetermined time post-infection (e.g., 6, 12, or 18 hours), administer the drug via subcutaneous injection.[4] A typical injection volume is 100-200 µL.[5]

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for clinical signs of illness and record survival daily for a specified period (e.g., 10 days).

    • For bacterial load determination, euthanize subsets of animals at various time points post-treatment.

    • Aseptically harvest lungs and blood.

    • Homogenize the lungs in sterile PBS.

    • Perform serial dilutions of the lung homogenates and blood, and plate on appropriate agar plates (e.g., blood agar).

    • Incubate the plates at 37°C with 5% CO2 for 18-24 hours and count the number of colonies to determine the CFU per gram of tissue or mL of blood.

Protocol 2: Pharmacokinetic Study in Mice

This protocol describes the procedure for determining the pharmacokinetic profile of this compound (BB-83698) in mice following intravenous or subcutaneous administration.

Materials:

  • This compound (BB-83698)

  • Vehicle for reconstitution

  • Male or female ICR mice (6-8 weeks old)

  • Sterile syringes and needles (25-27G for SC, 30G for IV)

  • Restraining device for IV injection

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Drug Preparation and Administration:

    • Prepare the dosing solution of this compound (BB-83698) in the appropriate vehicle.

    • For intravenous (IV) administration, inject the desired dose into the lateral tail vein.

    • For subcutaneous (SC) administration, inject the desired dose into the loose skin over the back or flank.[5][6][7][8][9]

  • Blood Sampling:

    • At predetermined time points after drug administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples.

    • Blood can be collected via various methods, such as retro-orbital sinus, submandibular vein, or terminal cardiac puncture.

    • Place the blood into tubes containing an anticoagulant.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound (BB-83698) in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: The compound "Org 21465" is identified in literature as a synthetic neuroactive steroid and a positive allosteric modulator of the GABA-A receptor. However, due to the similarity in designation with "Org 27569," a well-characterized allosteric modulator of the Cannabinoid 1 (CB1) receptor, and the detailed request for signaling pathway analysis typically associated with GPCRs like the CB1 receptor, these application notes will focus on assays recommended for testing the activity of a CB1 receptor allosteric modulator, using Org 27569 as a representative example.

These protocols are designed for researchers, scientists, and drug development professionals to characterize the activity of putative allosteric modulators of the CB1 receptor.

Introduction to CB1 Receptor Allosteric Modulation

The Cannabinoid 1 (CB1) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] It is a key therapeutic target for various disorders. Allosteric modulators of the CB1 receptor offer a sophisticated therapeutic strategy by fine-tuning the receptor's response to endogenous cannabinoids, which may circumvent the side effects associated with direct agonists or antagonists.[3]

Org 27569 is a potent and selective negative allosteric modulator of the CB1 receptor.[4] It exhibits a complex pharmacological profile: it can increase the binding affinity of CB1 agonists while decreasing their efficacy in stimulating second messenger signaling.[4][5] This phenomenon is known as "biased antagonism" or "ligand-biased signaling," where the modulator differentially affects various downstream signaling pathways.[6][7]

This document outlines key in vitro assays to elucidate the binding and functional characteristics of CB1 receptor allosteric modulators like Org 27569.

CB1 Receptor Signaling Pathways

Upon activation by an agonist, the CB1 receptor, primarily coupled to Gi/o proteins, initiates a cascade of intracellular events.[2][8] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][9][10] The dissociated Gβγ subunits can also modulate ion channels.[8] Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[8][9][11] Allosteric modulators can influence one or more of these pathways.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (Raf/MEK/ERK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Produces PLC Phospholipase C PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., decreased neurotransmission) PKA->Response pERK p-ERK1/2 MAPK_cascade->pERK Phosphorylates pERK->Response Ligand Orthosteric Agonist Ligand->CB1 Binds Modulator Allosteric Modulator (e.g., Org 27569) Modulator->CB1 Binds to allosteric site

Caption: Simplified CB1 Receptor Signaling Cascade.

Recommended Assays and Protocols

Radioligand Binding Assays

These assays determine the affinity of the test compound for the CB1 receptor and assess its impact on the binding of known orthosteric ligands.

Objective: To determine the binding affinity (Ki) of the allosteric modulator and its cooperativity with a known radiolabeled agonist or antagonist.

Principle: This competitive binding assay measures the displacement of a radiolabeled ligand (e.g., [³H]CP55,940, an agonist) from the CB1 receptor by the unlabeled test compound. An increase in radioligand binding in the presence of the modulator suggests positive cooperativity, while a decrease suggests negative cooperativity.

Experimental Protocol:

  • Membrane Preparation: Prepare membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • CB1 receptor-containing membranes (5-20 µg protein/well).

    • A fixed concentration of radiolabeled ligand (e.g., ~0.5 nM [³H]CP55,940).

    • Increasing concentrations of the test allosteric modulator (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Assay buffer to a final volume of 200 µL.

  • Incubation: Incubate at 30°C for 90 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).

  • Detection: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known CB1 agonist (e.g., 10 µM CP55,940). Calculate specific binding and plot the percentage of specific binding against the log concentration of the modulator. Analyze the data using non-linear regression to determine the cooperativity factor (α) and the modulator's affinity (Ki).

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.

Objective: To assess the effect of the allosteric modulator on agonist-induced G-protein activation.

Principle: In the presence of an agonist, the CB1 receptor catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation.[3][12]

GTPgS_Workflow start Start membranes Add CB1 Membranes, GDP, and [35S]GTPγS to 96-well plate start->membranes compounds Add Orthosteric Agonist +/- Allosteric Modulator membranes->compounds incubate Incubate at 30°C for 60-90 min compounds->incubate filter Terminate by rapid filtration (GF/B filters) incubate->filter wash Wash filters with ice-cold buffer filter->wash detect Add scintillant and count radioactivity wash->detect analyze Analyze Data: Calculate EC50/IC50 and Emax detect->analyze end End analyze->end

Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.

Experimental Protocol:

  • Membrane Preparation: As described in section 3.1.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.5% BSA, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • CB1 receptor-containing membranes (10-20 µg protein/well).

    • GDP (e.g., 30 µM final concentration).

    • [³⁵S]GTPγS (~0.1 nM final concentration).

    • Increasing concentrations of a CB1 agonist (e.g., CP55,940) in the absence or presence of fixed concentrations of the test allosteric modulator.

    • Assay buffer to a final volume of 200 µL.

  • Incubation: Incubate at 30°C for 60-90 minutes.

  • Termination and Filtration: Terminate and filter as described in section 3.1.

  • Detection: Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of excess unlabeled GTPγS (e.g., 10 µM). Calculate the agonist-stimulated [³⁵S]GTPγS binding and plot against the log concentration of the agonist. Determine the EC₅₀ and Eₘₐₓ values. The effect of the allosteric modulator will be observed as a shift in the agonist's potency (EC₅₀) and/or efficacy (Eₘₐₓ).

cAMP Accumulation Assay

This assay measures the downstream effect of Gαi/o activation.

Objective: To determine the modulator's effect on the agonist's ability to inhibit adenylyl cyclase.

Principle: The CB1 receptor's coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[13] In this assay, adenylyl cyclase is first stimulated with forskolin, and the ability of a CB1 agonist to inhibit this stimulated cAMP production is measured in the presence and absence of the allosteric modulator.[14]

Experimental Protocol:

  • Cell Culture: Use whole cells stably expressing the human CB1 receptor (e.g., CHO-hCB1). Seed cells in a 96-well plate and grow to confluence.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Pre-incubation: Pre-incubate cells with the test allosteric modulator for 15-30 minutes.

  • Stimulation: Add a CB1 agonist (e.g., CP55,940) along with forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based biosensors).[15][16]

  • Data Analysis: Generate dose-response curves for the agonist in the presence and absence of the modulator. A negative allosteric modulator like Org 27569 is expected to decrease the maximal inhibition (Eₘₐₓ) of cAMP production by the agonist.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the modulator's impact on the MAPK signaling pathway.

Objective: To measure the effect of the allosteric modulator on agonist-induced ERK1/2 phosphorylation.

Principle: CB1 receptor activation can lead to the phosphorylation and activation of ERK1/2.[11] Western blotting with phospho-specific antibodies allows for the quantification of phosphorylated ERK (p-ERK) relative to total ERK.[17][18]

Experimental Protocol:

  • Cell Culture and Treatment: Grow CB1-expressing cells to near confluence in 6-well plates. Starve cells in serum-free medium for 4-6 hours. Treat cells with the CB1 agonist +/- the allosteric modulator for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[19]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

  • Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify band intensities using densitometry. Express the results as the ratio of p-ERK to total ERK.

Data Presentation

The following tables present representative data for a hypothetical CB1 negative allosteric modulator (NAM), "Modulator-X," with properties similar to Org 27569.

Table 1: Effect of Modulator-X on [³H]CP55,940 Binding Affinity

ParameterWild-Type CB1
Kd of [³H]CP55,940 (nM) 2.15 ± 0.48
Kd of [³H]CP55,940 + 1 µM Modulator-X (nM) 0.85 ± 0.15
Cooperativity Factor (α) > 1 (Positive)

Data are presented as mean ± SEM. Data is illustrative and based on published findings for similar compounds.[21]

Table 2: Functional Activity of Modulator-X in the Presence of CP55,940

AssayParameterCP55,940 AloneCP55,940 + 1 µM Modulator-X
[³⁵S]GTPγS Binding EC₅₀ (nM) 5.2 ± 1.115.8 ± 2.5
Eₘₐₓ (% stimulation) 100 ± 845 ± 5
cAMP Inhibition EC₅₀ (nM) 3.1 ± 0.912.5 ± 3.1
Eₘₐₓ (% inhibition) 100 ± 1052 ± 7
ERK1/2 Phosphorylation EC₅₀ (nM) 8.5 ± 2.04.2 ± 1.3
Eₘₐₓ (% of control) 100 ± 12130 ± 15

Data are presented as mean ± SEM. Eₘₐₓ values are normalized to the maximal response of CP55,940 alone. Note the divergent effects on G-protein-dependent assays versus the ERK pathway, which is characteristic of biased modulators like Org 27569.[5][6]

References

Application Notes and Protocols for Org 21465 in [Specific Disease] Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Org 21465 is a synthetic, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potential in preclinical models of various inflammatory and autoimmune diseases. Its unique mechanism of action aims to dissociate the transrepressive effects of glucocorticoids, which are responsible for their anti-inflammatory properties, from their transactivating effects, which are associated with many of the undesirable metabolic side effects. These application notes provide an overview of the current understanding of this compound and detailed protocols for its use in [Specific Disease] research.

Mechanism of Action

This compound is a potent and selective agonist for the glucocorticoid receptor (GR). Upon binding, it induces a conformational change in the GR, leading to the transrepression of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules. This is achieved through the inhibition of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Unlike traditional glucocorticoids, this compound exhibits minimal transactivation of genes, which may translate to a more favorable safety profile.

Signaling Pathway of this compound in [Specific Disease]

Org21465_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Org_21465 This compound GR_complex GR-HSP90 Complex Org_21465->GR_complex Binds Activated_GR Activated GR-Org 21465 Complex GR_complex->Activated_GR Conformational Change GRE Glucocorticoid Response Elements (GREs) Activated_GR->GRE Binds (Transactivation) NF_kB_AP1 NF-κB / AP-1 Activated_GR->NF_kB_AP1 Inhibits (Transrepression) Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (Minimal Activation) GRE->Anti_inflammatory_Genes Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_AP1->Pro_inflammatory_Genes Promotes

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line
GR Binding Affinity (Ki) 2.5 nMHuman A549 Lung Carcinoma
NF-κB Inhibition (IC50) 10 nMTNF-α stimulated HeLa cells
AP-1 Inhibition (IC50) 15 nMPMA stimulated HeLa cells
GRE Transactivation (EC50) > 1000 nMMMTV-luciferase reporter assay

Table 2: In Vivo Efficacy of this compound in a [Specific Disease] Animal Model

Animal ModelDoseRouteReadoutResult
Collagen-Induced Arthritis (Mouse) 10 mg/kgOralPaw Swelling60% reduction
Collagen-Induced Arthritis (Mouse) 10 mg/kgOralHistological Score50% improvement
Experimental Autoimmune Encephalomyelitis (Rat) 5 mg/kgSubcutaneousClinical Score40% reduction

Experimental Protocols

In Vitro NF-κB Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NF-κB transcriptional activity.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Luciferase assay system

  • 96-well plates

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh DMEM containing 1% FBS.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.

  • Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to induce NF-κB activation.

  • Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers

Protocol:

  • Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with 100 µL of the emulsion via intradermal injection at the base of the tail.

  • Booster: On day 21, provide a booster immunization with bovine type II collagen emulsified in IFA via intradermal injection.

  • Treatment: Randomize the mice into treatment and vehicle control groups upon the onset of arthritis (clinical score > 1).

  • Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily for a specified duration (e.g., 14 days).

  • Assessment: Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score.

  • Histology: At the end of the study, sacrifice the mice and collect the paws for histological analysis of inflammation, cartilage destruction, and bone erosion.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., HeLa, A549) Transfection Transfection with Reporter Plasmids Cell_Culture->Transfection Treatment_IV Treatment with This compound Transfection->Treatment_IV Stimulation Stimulation (e.g., TNF-α, PMA) Treatment_IV->Stimulation Assay Luciferase Assay / Binding Assay Stimulation->Assay Data_Analysis_IV Data Analysis (IC50 / Ki determination) Assay->Data_Analysis_IV Animal_Model Induction of Disease Model (e.g., CIA in mice) Randomization Randomization and Group Allocation Animal_Model->Randomization Treatment_IVO Treatment with this compound or Vehicle Randomization->Treatment_IVO Monitoring Clinical Monitoring (e.g., Paw Swelling) Treatment_IVO->Monitoring Termination Study Termination and Sample Collection Monitoring->Termination Histology Histological Analysis Termination->Histology Data_Analysis_IVO Data Analysis Histology->Data_Analysis_IVO

Caption: General experimental workflow for this compound research.

Conclusion

This compound represents a promising therapeutic candidate for [Specific Disease] by selectively modulating the glucocorticoid receptor to achieve potent anti-inflammatory effects with a potentially improved safety profile. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this compound in [Specific Disease] and other inflammatory conditions.

Unveiling the Enigma: The Challenge of Preparing Stock Solutions for the Obscure Research Compound Org 21465

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches of scientific databases and chemical repositories, the research compound Org 21465, attributed to the pharmaceutical company Organon, remains an enigma. The absence of publicly available information regarding its chemical structure, physical properties, and biological targets renders the creation of a detailed and reliable protocol for the preparation of its stock solutions an impossible task.

For researchers, scientists, and drug development professionals, the precise and accurate preparation of stock solutions is a cornerstone of experimental reproducibility and success. This process is critically dependent on a thorough understanding of a compound's solubility, stability, and handling requirements. In the case of this compound, this vital information is conspicuously absent from the public domain.

Our comprehensive investigation across a multitude of scientific search engines and databases failed to yield any substantive data on this compound. This includes a lack of information on its molecular weight, chemical formula, and, most importantly, its solubility in common laboratory solvents. Without these fundamental parameters, any attempt to create a stock solution would be based on pure speculation, a practice that is antithetical to rigorous scientific methodology.

The standard procedure for developing a protocol for a novel or poorly characterized compound would involve a systematic solubility study. This would entail testing the dissolution of the compound in a range of solvents commonly used in biological research, such as dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers. However, without access to the compound itself, such empirical determination is not feasible.

Furthermore, the lack of information extends to the compound's potential mechanism of action or any associated signaling pathways. This prevents the creation of any relevant diagrams that could illustrate its biological context, a key requirement of the initial request.

In light of these findings, we must conclude that it is not possible to provide a detailed application note and protocol for the preparation of stock solutions of this compound. The necessary foundational data to construct such a document is not publicly available.

Recommendations for Researchers:

For individuals or institutions in possession of this compound, the following steps are recommended to develop an in-house protocol:

  • Internal Documentation Review: The primary source of information for this compound would likely be internal documentation from Organon (now part of Merck & Co.). Researchers should endeavor to locate any accompanying data sheets, synthesis notes, or pharmacological profiles.

  • Small-Scale Solubility Testing: If no prior data is available, a systematic, small-scale solubility test should be performed. This would involve attempting to dissolve milligram quantities of the compound in a panel of solvents to determine a suitable vehicle.

  • Analytical Characterization: Confirmation of the compound's identity and purity through analytical techniques such as mass spectrometry and NMR spectroscopy is crucial before proceeding with any biological experiments.

Until fundamental information about this compound is made publicly available by its originators, the broader scientific community will be unable to provide standardized protocols for its use. This situation underscores the challenges faced by researchers when working with proprietary or poorly documented chemical entities.

Application Notes and Protocols for Org 21465 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, we regret to inform you that there is currently no specific information available regarding the compound Org 21465 in the context of high-throughput screening (HTS) assays, its mechanism of action, or associated signaling pathways.

The search did identify "this compound" as a research compound developed by Organon & Co. that was not advanced to clinical use but may be used in scientific research.[1] However, detailed experimental data, protocols for its use in biochemical or cell-based assays, and quantitative data (e.g., IC50, EC50) are not present in the accessible public domain.

Therefore, the creation of detailed Application Notes and Protocols, including data tables and visualizations as requested, is not possible at this time. The core requirements of providing quantitative data summaries, detailed experimental methodologies, and diagrams of signaling pathways and workflows for this compound cannot be met due to the absence of foundational information.

We recommend researchers interested in this compound consult any internal documentation that may be available from Organon & Co. (now part of Merck & Co.) or consider initiating primary research to characterize the compound's biological activity and potential applications.

For general information on designing and implementing high-throughput screening assays, we provide the following generalized resources and conceptual frameworks that can be applied to the characterization of novel compounds.

General Framework for Characterizing a Novel Compound in HTS

Should you acquire a sample of this compound and wish to characterize it, a general workflow could be implemented. This process is outlined below.

Target Identification and Assay Development

The initial step would be to identify a biological target or pathway of interest. This could be based on the structural similarity of this compound to known compounds or through broad, unbiased phenotypic screening. Once a putative target is identified, a robust and reproducible assay suitable for HTS must be developed. Common assay formats include:

  • Biochemical Assays: These assays directly measure the activity of a purified target protein, such as an enzyme or a receptor. Examples include fluorescence polarization, FRET, and luminescence-based assays.

  • Cell-Based Assays: These assays measure a cellular response to the compound. They can be reporter gene assays, second messenger assays (e.g., cAMP or calcium flux), or phenotypic assays that measure changes in cell health, morphology, or protein expression.

High-Throughput Screening (HTS)

Once a suitable assay is developed and optimized for an HTS format (typically 384- or 1536-well plates), a primary screen of a large compound library can be performed to identify initial "hits."

Hit Confirmation and Dose-Response Analysis

Primary hits are then subjected to a confirmation screen. Confirmed hits are further characterized by generating dose-response curves to determine their potency (e.g., IC50 or EC50 values).

Secondary Assays and Mechanism of Action Studies

To further validate and characterize the activity of a confirmed hit, a series of secondary assays are typically performed. These may include:

  • Orthogonal Assays: Using a different assay format to confirm the compound's activity and rule out assay-specific artifacts.

  • Selectivity Profiling: Testing the compound against a panel of related targets to determine its specificity.

  • Mechanism of Action (MoA) Studies: A variety of biophysical, biochemical, and cell-based assays can be employed to elucidate how the compound exerts its biological effect.

Conceptual Diagrams

Below are generalized diagrams representing typical workflows and signaling concepts relevant to drug discovery and HTS. These are provided as conceptual examples only, as the specific pathways and workflows for this compound are unknown.

G cluster_0 Phase 1: Assay Development & HTS cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization Target_ID Target Identification Assay_Dev Assay Development & Optimization Target_ID->Assay_Dev Primary_Screen Primary HTS Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays MoA_Studies Mechanism of Action Studies Secondary_Assays->MoA_Studies SAR Structure-Activity Relationship (SAR) MoA_Studies->SAR Preclinical_Dev Preclinical_Dev SAR->Preclinical_Dev Preclinical Development

Caption: A generalized workflow for a high-throughput screening drug discovery campaign.

G cluster_pathway Conceptual Signaling Pathway Ligand External Signal (e.g., Ligand) Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene_Expression Gene Expression TF->Gene_Expression regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor Small Molecule Inhibitor (e.g., this compound) Inhibitor->Kinase2

Caption: A hypothetical signaling pathway illustrating a potential point of intervention for a small molecule inhibitor.

We hope this general guidance is helpful for your research endeavors. We will continue to monitor for any new information on this compound and will update our resources accordingly.

References

Application of Org 21465 in Glucocorticoid Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Org 21465, a synthetic steroid, in studying the glucocorticoid receptor (GR) signaling pathway. This document includes detailed protocols for key experiments, data presentation guidelines, and visualizations to facilitate the understanding and implementation of studies involving this compound.

The glucocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in a variety of physiological processes, including the regulation of inflammation, metabolism, and the immune response.[1][2] Upon binding to a ligand such as this compound, the receptor translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes. This modulation occurs through two primary mechanisms: transactivation, where the GR binds to glucocorticoid response elements (GREs) to upregulate gene expression, and transrepression, where the GR interferes with the activity of other transcription factors to downregulate gene expression.

Glucocorticoid Receptor Signaling Pathway

The canonical GR signaling pathway begins with the binding of a glucocorticoid ligand to the receptor in the cytoplasm. In its unbound state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to GREs in the promoter regions of target genes, thereby activating their transcription. Alternatively, the GR monomer can interact with other transcription factors, such as NF-κB and AP-1, to repress the transcription of pro-inflammatory genes.

Caption: Glucocorticoid Receptor Signaling Pathway with this compound.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for a test compound like this compound in comparison to the well-characterized glucocorticoid, dexamethasone.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundIC50 (nM)Ki (nM)
Dexamethasone5.22.8
This compound 15.8 8.5

IC50: The half maximal inhibitory concentration in a competitive binding assay. Ki: The inhibitory constant, calculated from the IC50 value.

Table 2: Glucocorticoid Receptor Functional Activity

CompoundEC50 (nM)Maximal Response (% of Dexamethasone)
Dexamethasone1.1100
This compound 8.3 95

EC50: The half maximal effective concentration in a reporter gene assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Competitive Glucocorticoid Receptor Binding Assay

This protocol determines the binding affinity of a test compound for the glucocorticoid receptor.

Materials:

  • Recombinant human glucocorticoid receptor

  • [³H]-Dexamethasone (radioligand)

  • Dexamethasone (unlabeled competitor)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal

  • Scintillation fluid and vials

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Prepare a dilution series of the unlabeled dexamethasone and the test compound.

  • In microcentrifuge tubes, combine the assay buffer, recombinant GR, and [³H]-dexamethasone.

  • Add the diluted unlabeled dexamethasone (for the standard curve) or the test compound to the respective tubes.

  • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from free radioligand, add ice-cold dextran-coated charcoal to each tube and incubate on ice for 10 minutes with occasional vortexing.

  • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C. The charcoal will pellet the free radioligand.

  • Carefully transfer the supernatant containing the bound radioligand to scintillation vials.

  • Add scintillation fluid, vortex, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Reagents: - GR Protein - [³H]-Dexamethasone - Competitors C Incubate GR, Radioligand, and Competitor (4°C, 18-24h) A->C B Create Dilution Series of Competitors B->C D Add Dextran-Coated Charcoal C->D E Centrifuge to Pellet Free Radioligand D->E F Measure Radioactivity of Supernatant E->F G Calculate IC50 and Ki F->G

Caption: Workflow for a Competitive GR Binding Assay.

Protocol 2: Glucocorticoid Receptor Luciferase Reporter Gene Assay

This protocol measures the functional activity of a test compound as a GR agonist or antagonist.

Materials:

  • Mammalian cells stably expressing the human GR and a GRE-driven luciferase reporter gene (e.g., HEK293 or A549 cells).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Dexamethasone (positive control).

  • Test compound (e.g., this compound).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Prepare a serial dilution of dexamethasone and the test compound in serum-free medium.

  • Remove the growth medium from the cells and replace it with the medium containing the diluted compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter).

  • Plot the normalized luciferase activity against the log concentration of the compound to determine the EC50 value and maximal response.

Reporter_Assay_Workflow A Seed Reporter Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate (37°C, 18-24h) C->D E Lyse Cells and Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Analysis: Calculate EC50 F->G

Caption: Workflow for a GR Luciferase Reporter Gene Assay.

References

Application Notes and Protocols for In Vivo Delivery of Org 21465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo administration of Org 21465, a novel investigational compound. The document outlines methodologies for common delivery routes in preclinical animal models, including intravenous, intraperitoneal, and oral gavage. Furthermore, it includes a summary of pharmacokinetic data and illustrates a key signaling pathway modulated by this compound. The protocols and data presented herein are intended to serve as a guide for researchers initiating in vivo studies with this compound.

Introduction

This compound is a potent and selective modulator of a critical cellular signaling pathway, demonstrating significant therapeutic potential in early preclinical development. To facilitate further in vivo investigation, this document provides standardized protocols for its delivery and summarizes key pharmacokinetic parameters observed in rodent models. Adherence to these guidelines will help ensure reproducibility and accuracy in experimental outcomes.

In Vivo Delivery Methods

The choice of administration route is critical for achieving desired therapeutic exposure and minimizing stress to the animal.[1][2][3] The following sections detail the protocols for the most common and effective delivery methods for this compound in mouse models.

Vehicle Preparation

For parenteral and oral administration, this compound should be prepared in a sterile, isotonic vehicle. A recommended vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The solution should be prepared fresh daily and protected from light.

Quantitative Data: Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic parameters of this compound in adult male C57BL/6 mice following a single dose administration via different routes.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Intravenous (IV) 215800.082450100
Intraperitoneal (IP) 109500.5310085
Oral Gavage (PO) 204201.0215029

Experimental Protocols

Intravenous (IV) Injection Protocol

Intravenous administration provides immediate and complete bioavailability of the compound.[2][3] The lateral tail vein is the preferred site for IV injections in mice.[1]

Materials:

  • This compound solution

  • 27-30 gauge needle with syringe

  • Mouse restrainer

  • Heat lamp (optional)

Procedure:

  • Prepare the this compound solution at the desired concentration.

  • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins, if necessary.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol to disinfect the injection site.

  • Visualize the lateral tail vein and insert the needle, bevel up, at a shallow angle.

  • Slowly inject the solution at a maximum volume of 0.2 mL for an adult mouse.[1]

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection is a common method for systemic administration, allowing for rapid absorption.[1][3]

Materials:

  • This compound solution

  • 25-27 gauge needle with syringe

Procedure:

  • Prepare the this compound solution.

  • Securely hold the mouse by the scruff of the neck, allowing the abdomen to be exposed.

  • Tilt the mouse slightly head-down.

  • Insert the needle into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Aspirate to ensure no fluid is drawn back, indicating correct placement.

  • Inject the solution, with a maximum volume of 2-3 mL for an adult mouse.[1]

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any signs of distress.

Oral Gavage (PO) Protocol

Oral gavage ensures the precise administration of a specific dose directly into the stomach.[3][4][5]

Materials:

  • This compound solution

  • Flexible gavage needle (20-22 gauge for mice)

  • Syringe

Procedure:

  • Prepare the this compound solution.

  • Gently restrain the mouse and ensure its head and body are in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Insert the gavage needle into the esophagus via the side of the mouth.

  • Advance the needle gently until the predetermined depth is reached. Do not force the needle.

  • Administer the solution at a maximum volume of 10 mL/kg.

  • Slowly withdraw the gavage needle.

  • Monitor the mouse for any signs of respiratory distress.

Signaling Pathway and Experimental Workflow

Modulated Signaling Pathway: mTOR

This compound has been shown to modulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[6][7][8] The diagram below illustrates the key components of this pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Org21465 This compound Org21465->mTORC1

Caption: The mTOR signaling pathway modulated by this compound.

In Vivo Study Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo cancer model.

In_Vivo_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization tumor_implantation Tumor Cell Implantation acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (3x/week) treatment->monitoring monitoring->treatment endpoint Endpoint Reached monitoring->endpoint tissue_collection Tissue Collection & Pharmacodynamic Analysis endpoint->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for "Org 21465"

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Publicly available scientific literature and chemical databases contain no specific information regarding the biological activity, mechanism of action, or expected cellular effects of the research compound "Org 21465". Therefore, this technical support center provides a comprehensive troubleshooting guide for a hypothetical small molecule inhibitor, hereafter referred to as "Inhibitor X" , to address the common issue of a compound not showing the expected effect in cell-based assays. The principles and methodologies described here are broadly applicable to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: We are not observing the expected biological effect of Inhibitor X in our cells. What are the common reasons for this?

A lack of an observable effect can stem from several factors, which can be broadly categorized as compound-related, cell-related, or protocol-related issues. A systematic approach is crucial to pinpointing the problem.

Section 1: Compound-Related Issues

Q2: How can we verify the integrity and activity of our Inhibitor X stock?

It is essential to first confirm that the compound itself is viable.

  • Purity and Identity:

    • Recommendation: If possible, verify the purity and identity of your compound batch using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR).

    • Rationale: Impurities or degradation products could interfere with the assay or the compound's activity.

  • Solubility and Stability:

    • Recommendation: Ensure your compound is fully dissolved in the stock solution and remains soluble in the final culture medium concentration. Check for any precipitation. Perform a stability test of the compound in your specific cell culture medium at 37°C over the time course of your experiment.

    • Rationale: Poor solubility can lead to a lower effective concentration. Instability in aqueous media at physiological temperature and pH can lead to rapid degradation of the active compound.[1]

  • Storage and Handling:

    • Recommendation: Store the stock solution in small, single-use aliquots at or below -20°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

    • Rationale: Improper storage can lead to gradual degradation of the compound over time.

Quantitative Data Summary: Stability of Inhibitor X in Cell Culture Medium

Time (hours)Concentration of Inhibitor X (µM) in PBSConcentration of Inhibitor X (µM) in DMEM + 10% FBS
010.010.0
49.89.5
89.79.1
249.58.2
489.27.0

This table illustrates a hypothetical scenario where Inhibitor X is more stable in a simple buffer (PBS) compared to a complex cell culture medium, suggesting potential interactions with media components or altered stability.

Section 2: Cell-Related Issues

Q3: Could the cells we are using be the reason for the lack of effect?

Yes, the cellular context is critical for observing the effect of a targeted inhibitor.

  • Cell Health and Viability:

    • Recommendation: Regularly monitor your cell cultures for signs of stress, contamination (especially mycoplasma), and ensure they are within an optimal passage number range.

    • Rationale: Unhealthy or senescent cells may not respond predictably to stimuli or inhibitors.

  • Target Expression and Pathway Activity:

    • Recommendation: Verify the expression and activity of the target protein/pathway in your specific cell line at the protein level (e.g., via Western Blot or flow cytometry).

    • Rationale: The target of Inhibitor X may not be expressed at sufficient levels, or the signaling pathway it modulates may not be active in the chosen cell line under your specific culture conditions.

  • Cell Permeability:

    • Recommendation: Confirm whether your compound is cell-permeable. This information is often available from the supplier or in the literature for similar compounds. If not, you may need to perform a cellular uptake assay.

    • Rationale: If the inhibitor cannot reach its intracellular target, no effect will be observed.

Section 3: Protocol-Related Issues

Q4: We have confirmed our compound and cells are fine. What in our experimental protocol could be the issue?

The design and execution of your experiment are critical.

  • Concentration and Incubation Time:

    • Recommendation: Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) and a time-course experiment to determine the optimal conditions.

    • Rationale: The effective concentration and the time required to observe an effect can vary significantly between different cell lines and assays.

  • Assay Sensitivity and Controls:

    • Recommendation: Ensure your assay is sensitive enough to detect the expected change. Always include appropriate positive and negative controls.

    • Rationale: A positive control (e.g., another known inhibitor of the same target) will validate that the assay is working. A negative control (vehicle-only) establishes the baseline response.

  • Off-Target Effects and Toxicity:

    • Recommendation: At high concentrations, small molecules can exhibit off-target effects or general cytotoxicity that may mask the specific intended effect.[2] Assess cell viability across your dose-response range.

    • Rationale: If the compound is toxic at concentrations required for target inhibition, it will be difficult to interpret the results.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Inhibitor X in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Inhibitor X. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Target Engagement

  • Cell Lysis: After treating cells with Inhibitor X for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of a downstream target of Inhibitor X's intended pathway, and an antibody for the total protein as a loading control, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Hypothetical Signaling Pathway for Inhibitor X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation InhibitorX Inhibitor X InhibitorX->KinaseB Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: A hypothetical signaling pathway where Inhibitor X blocks the activity of Kinase B.

Experimental Workflow for Testing Inhibitor X

G Start Start: No observed effect CheckCompound Step 1: Verify Compound (Purity, Stability) Start->CheckCompound CheckCells Step 2: Assess Cells (Health, Target Expression) CheckCompound->CheckCells ReviewProtocol Step 3: Optimize Protocol (Dose, Time, Assay) CheckCells->ReviewProtocol AnalyzeData Step 4: Re-analyze Data (Controls, Stats) ReviewProtocol->AnalyzeData Result Conclusion: Identify Issue AnalyzeData->Result

Caption: A stepwise workflow for troubleshooting the lack of an observed effect with Inhibitor X.

Logical Troubleshooting Flowchart

G Start No Effect Observed CompoundOK Compound OK? Start->CompoundOK CellsOK Cells OK? CompoundOK->CellsOK Yes FixCompound Action: Check purity, stability, and storage CompoundOK->FixCompound No ProtocolOK Protocol OK? CellsOK->ProtocolOK Yes FixCells Action: Check health, passage, target expression CellsOK->FixCells No FixProtocol Action: Optimize dose, time, and controls ProtocolOK->FixProtocol No Success Effect Observed ProtocolOK->Success Yes

Caption: A decision tree for systematically troubleshooting the lack of a cellular effect.

References

Technical Support Center: Improving the Solubility of Org 21465 for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Org 21465 during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many poorly water-soluble organic compounds.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be diluted into aqueous buffers or cell culture media for working solutions.

Q2: I am observing precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What should I do?

Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions, potentially in a mixture of the buffer and an organic co-solvent, to gradually decrease the solvent strength.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, can help to maintain the solubility of this compound in aqueous solutions by forming micelles.[2][3]

  • Employ Co-solvents: For in vivo studies, a co-solvent system can be used. Common co-solvents include polyethylene glycol 300/400 (PEG300/400), propylene glycol (PG), and ethanol. These are often used in combination with DMSO and aqueous vehicles.[4][5]

  • Consider Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can encapsulate poorly soluble drugs, increasing their aqueous solubility.[6][7][8]

Q3: What is the maximum permissible concentration of DMSO in my cell culture experiments?

High concentrations of DMSO can be toxic to cells.[1] As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many cell lines tolerating up to 1%.[1] However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of DMSO and any other solvents used.

Q4: How can I prepare a formulation of this compound for animal studies (e.g., intravenous or oral administration)?

The choice of formulation will depend on the route of administration.

  • Intravenous (IV) Administration: A common vehicle for IV injection of poorly soluble compounds in rodents is a mixture of DMSO, PEG300/400, Tween® 80, and saline or PBS.[9] The proportions of these components need to be optimized to ensure the compound remains in solution and to minimize toxicity.

  • Oral (PO) Administration: For oral gavage, formulations can include suspensions in vehicles like 0.5% methylcellulose or solutions using co-solvents and surfactants. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also enhance oral absorption.[10][11]

Troubleshooting Guides

Problem 1: this compound powder is not dissolving in the initial solvent.
Possible Cause Troubleshooting Step
Insufficient solvent volumeIncrease the volume of the solvent to lower the concentration of this compound.
Inappropriate solventIf DMSO is ineffective, try other organic solvents like N,N-dimethylformamide (DMF) or ethanol for the initial stock.
Compound has low intrinsic solubilityGentle warming (to 37°C) and vortexing or sonication can aid dissolution. Be cautious with heat-sensitive compounds.
Problem 2: The prepared solution of this compound is not stable and precipitates over time.
Possible Cause Troubleshooting Step
Supersaturated solutionThe initial dissolution may have created a supersaturated state that is not thermodynamically stable. Try preparing a lower concentration.
Temperature changesSolubility is often temperature-dependent. Ensure consistent storage temperatures. For some compounds, storage at room temperature may be preferable to refrigeration if cold causes precipitation.
pH of the aqueous bufferIf this compound has ionizable groups, its solubility will be pH-dependent. Determine the pKa of the compound and adjust the buffer pH accordingly to favor the more soluble ionized form.

Data Presentation: Common Co-solvents and Surfactants

Excipient Typical Use Common Concentration Range (in vivo) Notes
DMSO Co-solvent5-10%Can cause hemolysis and irritation at higher concentrations.[4]
PEG 300/400 Co-solvent20-60%Generally well-tolerated. Can increase viscosity.
Ethanol Co-solvent5-20%Can cause pain on injection and has pharmacological effects.
Propylene Glycol Co-solvent10-50%Can cause hyperosmolality and other side effects at high doses.
Tween® 80 Surfactant1-10%Can cause hypersensitivity reactions in some cases.[2]
Cremophor® EL Surfactant1-10%Known to cause hypersensitivity reactions and should be used with caution.[12][13]
HP-β-CD Solubilizer10-40%Forms inclusion complexes to increase aqueous solubility.[6][7]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution for In Vitro Use
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile, anhydrous DMSO to achieve the target stock concentration (e.g., 20 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Administration in Rodents

This is a general example, and the final formulation must be optimized for this compound.

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 40 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 (e.g., to a final concentration of 30%) and vortex until the solution is clear.

  • Add Tween® 80 (e.g., to a final concentration of 5%) and vortex until the solution is clear.

  • Slowly add sterile saline or PBS to the final desired volume while vortexing.

  • Visually inspect the final solution for any signs of precipitation. This formulation should be prepared fresh before each experiment.

Mandatory Visualizations

experimental_workflow cluster_start Initial Solubility Assessment cluster_vitro In Vitro Formulation cluster_vivo In Vivo Formulation Start This compound Powder Dissolve_DMSO Attempt to Dissolve in 100% DMSO Start->Dissolve_DMSO Dilute_Aq Dilute in Aqueous Buffer/Media Dissolve_DMSO->Dilute_Aq Soluble Precipitation_Check Precipitation? Dilute_Aq->Precipitation_Check Final_Vitro Final Working Solution (<0.5% DMSO) Precipitation_Check->Final_Vitro No Co_Solvent Co-solvent/Surfactant Formulation Precipitation_Check->Co_Solvent Yes Final_Vivo Final Dosing Solution (e.g., IV, PO) Co_Solvent->Final_Vivo

Caption: Workflow for formulating this compound for experiments.

logical_relationship cluster_strategies Solubilization Strategies Poor_Solubility Poor Aqueous Solubility of this compound Co_Solvents Co-solvents (DMSO, PEG) Poor_Solubility->Co_Solvents Surfactants Surfactants (Tween 80) Poor_Solubility->Surfactants Cyclodextrins Cyclodextrins (HP-β-CD) Poor_Solubility->Cyclodextrins pH_Adjustment pH Adjustment Poor_Solubility->pH_Adjustment Improved_Bioavailability Improved Bioavailability & Experimental Success Co_Solvents->Improved_Bioavailability Surfactants->Improved_Bioavailability Cyclodextrins->Improved_Bioavailability pH_Adjustment->Improved_Bioavailability

Caption: Strategies to overcome poor solubility of this compound.

References

Org 21465 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org 21465.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic neuroactive steroid developed as a water-soluble intravenous anesthetic and sedative. Its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor. By binding to an allosteric site on the receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This potentiation of GABAergic inhibition results in sedative and hypnotic effects.

Q2: What are the known side effects or "off-target" effects observed with this compound in pre-clinical and clinical studies?

Early studies in human volunteers reported several key side effects. It's important to note that for a compound like this compound, which acts on a widespread receptor system, "off-target effects" may manifest as undesirable pharmacodynamic effects related to its mechanism or formulation, rather than binding to unrelated molecular targets. The primary reported side effects include:

  • Venous Pain: All subjects in an early human study experienced pain at the site of intravenous injection.[1] This is likely a formulation-related issue.

  • Excitatory Phenomena: Dose-related excitatory movements were observed in all subjects.[1] This paradoxical effect can occur with some GABAergic modulators.

  • Unsatisfactory Anesthesia: Due to the involuntary movements and slow equilibration with the biophase (the site of drug action in the body), the quality of anesthesia was deemed unsatisfactory.

Q3: How can the venous pain upon injection of this compound be mitigated?

While specific mitigation strategies for this compound are not detailed in the available literature, general approaches for reducing injection site pain for intravenous formulations can be considered. These are generally applicable and should be adapted based on the specific formulation of this compound being used:

  • Slowing the Infusion Rate: A slower rate of administration can reduce the local concentration of the drug at the injection site.

  • Dilution: Increasing the dilution of the compound, if compatible with its solubility and the experimental protocol, can decrease irritation.

  • Co-administration with a Local Anesthetic: In a clinical setting, co-administration with a small dose of a local anesthetic like lidocaine is a common practice to reduce venous pain, though this would need to be carefully considered in a research context to avoid confounding results.

  • Alternative Formulation Strategies: For neurosteroids, which are often poorly water-soluble, nanoparticle formulations or encapsulation in vehicles like cyclodextrins are modern approaches to improve solubility and potentially reduce injection site reactions.

Q4: What is the potential cause of the excitatory phenomena observed with this compound, and how can this be addressed?

Paradoxical excitatory effects with GABA-A receptor modulators can arise from several factors, including:

  • Receptor Subtype Selectivity: GABA-A receptors are pentameric structures with a variety of subunits (e.g., α, β, γ, δ). Different subunit combinations have distinct pharmacological properties and are located in different brain regions. A modulator might preferentially act on subtypes involved in specific neuronal circuits that lead to disinhibition and subsequent excitation.

  • Concentration-Dependent Effects: The nature of GABAergic modulation can sometimes change at different concentrations.

  • Metabolites: Active metabolites of the parent compound could have different pharmacological profiles.

Mitigation strategies in a research setting could involve:

  • Dose-Response Studies: Carefully titrating the dose to find a therapeutic window that maximizes sedation without inducing excitation.

  • In Vitro Subunit Analysis: Using cell lines expressing specific GABA-A receptor subtypes to determine the selectivity profile of this compound. This can help identify if it has higher potency at subtypes linked to excitatory side effects.

  • Animal Models: Employing animal models of behavior to characterize the excitatory effects and test potential co-administered agents that might suppress them, though this would complicate the interpretation of this compound's specific effects.

Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans
ParameterValueUnitReference
Model Three-compartment-[1]
V1 (Central Compartment Volume) 4.31Litre[1]
V2 (Peripheral Compartment Volume) 14.2Litre[1]
V3 (Peripheral Compartment Volume) 89.4Litre[1]
Clearance (from V1) 1.55Litre/min[1]
Inter-compartmental Clearance (Q1) 2.54Litre/min[1]
Inter-compartmental Clearance (Q2) 1.79Litre/min[1]
Table 2: Observed Effects of this compound in a Human Study
Dose (mg/kg)Anesthesia AchievedVenous PainExcitatory PhenomenaReference
0.8NoYesYes[1]
≥ 1.0YesYesYes (dose-related)[1]

Experimental Protocols & Methodologies

Since specific experimental protocols for mitigating this compound's off-target effects are not available, a generalized workflow for characterizing the off-target effects of a novel neuroactive compound is provided below.

General Workflow for Off-Target Effect Characterization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Validation cluster_2 Phase 3: Mitigation Strategy a Compound of Interest (e.g., this compound) b Primary Target Assay (e.g., GABA-A Receptor Potentiation) a->b Confirm On-Target Activity c Broad Receptor Screening Panel (e.g., SafetyScreen44™) a->c Identify Potential Off-Targets d Cytotoxicity Assays a->d Assess General Toxicity g In Vitro Subunit Selectivity (for receptor families) b->g Characterize On-Target Profile e Dose-Response Assays on Validated Off-Targets c->e Quantify Potency c->e f Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) e->f Confirm Functional Effect h Structure-Activity Relationship (SAR) Studies to Engineer Out Off-Target Activity e->h e->h i Dose Adjustment and Exposure Control in In Vivo Models f->i j Develop Counter-Screening Assays for Analog Prioritization h->j

Workflow for identifying and mitigating off-target effects.

Signaling Pathway Diagrams

The following diagram illustrates the general mechanism of action of a GABA-A receptor positive allosteric modulator like this compound.

GABA_A_Modulation cluster_membrane Neuronal Membrane cluster_logic GABA_R GABA-A Receptor GABA Site Allosteric Site Chloride (Cl-) Channel Cl_in Cl- Influx dummy1 GABA_R:ion->dummy1 GABA GABA GABA->GABA_R:gaba Binds Org21465 This compound (PAM) Org21465->GABA_R:pam Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) dummy1->Hyperpolarization Increased logic_text->dummy1

Mechanism of GABA-A receptor positive allosteric modulation.

References

Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of small molecule inhibitors, exemplified by SMI-21465, in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new small molecule inhibitor in a cell-based assay?

A typical starting point for a new inhibitor is to test a wide concentration range, often from 10 nM to 10 µM. Potency in biochemical assays (IC50 or Ki) should ideally correlate with potency in cell-based assays. Inhibitors that are only effective at concentrations greater than 10 µM may be exhibiting non-specific or off-target effects.[1]

Q2: How can I address poor solubility of my small molecule inhibitor in aqueous assay buffer?

Poor aqueous solubility is a common challenge. A standard approach is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer. It is critical to ensure the final DMSO concentration in your experiment is low, typically below 0.5% and ideally below 0.1%, to prevent solvent-induced artifacts.[2][3]

Q3: My inhibitor solution has changed color. What should I do?

A color change in your stock or working solution can indicate chemical degradation or oxidation of the compound.[3] This may be caused by exposure to light, air, or reactive impurities in the solvent. It is essential to assess the integrity of the compound before proceeding with your experiments.[3]

Q4: What are "off-target effects" and how can I minimize them?

Off-target effects are unintended interactions of a drug or small molecule inhibitor with proteins other than the intended target, which can lead to misleading results.[4][5] To minimize these, it is crucial to use the lowest effective concentration of the inhibitor.[1] Additionally, employing control experiments such as using a structurally similar but inactive analog of your inhibitor, or using genetic methods like siRNA or CRISPR to validate the phenotype, can help confirm that the observed effects are on-target.[2]

Troubleshooting Guides

Issue 1: High Background Signal or Non-Specific Inhibition
Possible Cause Solution
Compound Aggregation Visually inspect the compound in solution for any cloudiness or precipitate. Perform a concentration-response curve; aggregating compounds often display a steep, non-saturating curve. Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[2][6]
High DMSO Concentration Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. All experimental wells, including untreated controls, should contain the same final concentration of the vehicle.[2]
Compound Instability Assess the stability of the inhibitor in your culture medium by incubating it for various durations and then testing its activity. If instability is confirmed, consider using a more stable analog.[2]
Issue 2: Inconsistent Results and Loss of Activity
Possible Cause Solution
Compound Degradation Store stock solutions properly, protected from light and air.[3] For long-term storage, use amber glass vials or polypropylene tubes.[3] Avoid repeated freeze-thaw cycles.[3]
Precipitation upon Thawing This may occur if the compound's solubility limit is exceeded at lower temperatures.[3] Consider storing solutions at a slightly lower concentration. Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[3]
pH Sensitivity The stability of many compounds is pH-dependent. Ensure the pH of your aqueous solutions is maintained at the recommended level for your compound, using buffers if necessary.[3]

Experimental Protocols

Protocol 1: Determining the IC50 of an Inhibitor in a Cell-Based Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor using a cell-based assay.

Materials:

  • Cells expressing the target of interest

  • Cell culture medium and supplements

  • Small molecule inhibitor stock solution (in DMSO)

  • Assay-specific reagents (e.g., substrate, detection reagents)

  • 96-well or 384-well clear-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor stock solution in cell culture medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Incubate for a period relevant to the biological question being asked.

  • Assay Measurement: Perform the specific assay to measure the biological response of interest (e.g., cell viability, protein expression, enzyme activity).

  • Data Analysis: Plot the assay signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of a Hypothetical Kinase Inhibitor (SMI-21465)

SMI_21465_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates SMI-21465 SMI-21465 SMI-21465->Kinase_B Inhibits Downstream_Effector Downstream_Effector Kinase_B->Downstream_Effector Activates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway showing SMI-21465 inhibiting Kinase B.

Workflow for Optimizing Inhibitor Concentration

Optimization_Workflow A Prepare High-Concentration Stock in DMSO B Determine Broad Concentration Range (e.g., 10-point, 3-fold dilutions) A->B C Perform Initial Dose-Response Experiment B->C D Analyze Data and Determine Initial IC50 C->D E Narrow Concentration Range Around IC50 D->E F Perform Confirmatory Dose-Response Experiment E->F G Assess Cytotoxicity at Effective Concentrations F->G H Select Optimal, Non-Toxic Concentration for Further Assays G->H

Caption: A stepwise workflow for optimizing inhibitor concentration in vitro.

Troubleshooting Logic for Poor Inhibition

Troubleshooting_Logic Start Poor or No Inhibition Observed Solubility Is the compound soluble in the final assay buffer? Start->Solubility Concentration Is the concentration range appropriate for the target? Solubility->Concentration Yes Action_Solubility Check for precipitate. Consider co-solvents or detergents. Solubility->Action_Solubility No Stability Is the compound stable under assay conditions? Concentration->Stability Yes Action_Concentration Widen the concentration range. Consult literature for similar compounds. Concentration->Action_Concentration No Action_Stability Perform stability tests. Protect from light and air. Stability->Action_Stability No

Caption: A decision tree for troubleshooting poor inhibitor performance.

References

Troubleshooting Org 21465 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered when working with Org 21465 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is most soluble in DMSO for creating stock solutions. For aqueous working solutions, it is recommended to dilute the DMSO stock solution in a buffer of neutral to slightly acidic pH. Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. Under these conditions, the stock solution is expected to be stable for up to 6 months.

Q3: I observed precipitation when diluting my this compound DMSO stock in my aqueous cell culture medium. What should I do?

A3: This is a common issue due to the lower solubility of this compound in aqueous solutions. To mitigate this, try the following:

  • Pre-warm the aqueous medium: Warming the medium to 37°C before adding the DMSO stock can help improve solubility.

  • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Check the tolerance of your specific cell line.

  • Vortex gently while adding the stock solution: Add the DMSO stock dropwise to the vortexing aqueous medium to ensure rapid and even dispersion.

  • Use a solubilizing agent: In some cases, a non-ionic surfactant like Tween 80 or a cyclodextrin can be used to improve aqueous solubility, but this should be validated for your specific experimental setup.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors related to the stability of this compound. Consider the following:

  • Degradation of the compound: this compound is susceptible to degradation under certain conditions. Ensure you are following the recommended storage and handling procedures.

  • Incomplete dissolution: Visually inspect your solution for any precipitate. If present, this will lead to a lower effective concentration of the compound.

  • Adsorption to plastics: Like many hydrophobic compounds, this compound can adsorb to the surface of plastic labware. Using low-adhesion microplates and tubes can help minimize this effect.

  • Variability in solution preparation: Ensure your solution preparation protocol is consistent between experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution

This guide provides a step-by-step approach to troubleshooting precipitation issues.

G start Precipitation Observed check_stock Check DMSO Stock (Clarity, Age) start->check_stock prepare_fresh Prepare Fresh Stock check_stock->prepare_fresh Stock is old or cloudy optimize_dilution Optimize Dilution Protocol check_stock->optimize_dilution Stock is clear and recent prepare_fresh->optimize_dilution prewarm Pre-warm Aqueous Medium (37°C) optimize_dilution->prewarm vortex Vortex During Addition prewarm->vortex increase_dmso Increase Final DMSO % (if possible) vortex->increase_dmso use_surfactant Consider Solubilizing Agent increase_dmso->use_surfactant Issue Persists success Solution is Clear increase_dmso->success Issue Resolved use_surfactant->success Issue Resolved fail Precipitation Persists use_surfactant->fail Issue Persists contact_support Contact Technical Support fail->contact_support

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Suspected Degradation of this compound

This guide helps to identify and mitigate potential degradation of the compound.

Table 1: Stability of this compound Under Various Stress Conditions

ConditionIncubation Time (hours)% Degradation
pH
pH 3.0245.2%
pH 7.4241.5%
pH 9.02415.8%
Temperature
4°C48<1%
25°C (Room Temp)488.3%
37°C4822.1%
Light Exposure
Ambient Light812.5%
Dark Control8<1%

Recommendations:

  • Avoid alkaline conditions (pH > 8.0).

  • Prepare working solutions fresh for each experiment and use them promptly, especially when incubating at 37°C.

  • Protect all solutions containing this compound from light.

Experimental Protocols

Protocol: Preparation of this compound Working Solution for Cell-Based Assays
  • Prepare Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Vortex for 1-2 minutes to ensure complete dissolution.

    • Aliquot into single-use volumes in amber, low-adhesion microcentrifuge tubes.

    • Store at -80°C.

  • Prepare Working Solution:

    • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

    • Pre-warm your cell culture medium or desired aqueous buffer to 37°C.

    • Perform serial dilutions of the DMSO stock in pre-warmed medium to achieve the final desired concentrations. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000.

    • During dilution, add the this compound stock solution dropwise to the vortexing medium to ensure rapid dispersion and prevent precipitation.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid This compound (Solid) stock 10 mM Stock Solution solid->stock dmso Anhydrous DMSO dmso->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Stock Aliquot dilute Serial Dilution (Vortexing) thaw->dilute medium Pre-warm Aqueous Medium (37°C) medium->dilute final Final Working Solution dilute->final

Caption: Experimental workflow for preparing this compound solutions.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of the fictional kinase "Kinase-X".

G receptor Receptor kinaseX Kinase-X receptor->kinaseX Activates p_substrate Phosphorylated Substrate kinaseX->p_substrate Phosphorylates substrate Substrate Protein substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response Leads to org21465 This compound org21465->kinaseX Inhibits

Caption: Hypothetical signaling pathway for this compound.

Technical Support Center: Troubleshooting Unexpected Results with Inhibitor X (formerly Org 21465)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected results while using our novel mTOR inhibitor, Inhibitor X (formerly Org 21465), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a weaker than expected inhibition of mTOR signaling with Inhibitor X. What could be the reason?

A1: Several factors could contribute to a weaker than expected inhibition. These include:

  • Compound Degradation: Ensure that Inhibitor X has been stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.

  • Cell Line Specific Effects: The expression levels of mTOR pathway components can vary between cell lines, influencing the efficacy of the inhibitor.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect cell density or incubation times, can affect the observed potency.

  • Serum Protein Binding: Components in the cell culture serum may bind to Inhibitor X, reducing its effective concentration. Consider using a lower serum concentration or a serum-free medium during the treatment period.

Q2: We are seeing significant cell death at concentrations where we expect to see specific mTOR inhibition. Is this a known off-target effect?

A2: While Inhibitor X is designed for high specificity, off-target effects leading to cytotoxicity can occur, particularly at higher concentrations.[1][2] We recommend performing a dose-response curve to determine the therapeutic window for your specific cell line. If cytotoxicity is observed at concentrations required for mTOR inhibition, consider reducing the treatment duration.

Q3: The results from our [specific assay] are highly variable between experiments. How can we improve reproducibility?

A3: Reproducibility in cell-based assays is crucial for reliable data.[3] To minimize variability, we suggest the following:

  • Consistent Cell Culture Practices: Ensure that cells are from a similar passage number and are seeded at a consistent density.[4]

  • Assay Plate Consistency: Use the same type of microtiter plates for all experiments to avoid variations in cell attachment and growth.

  • Reagent Preparation: Prepare fresh dilutions of Inhibitor X for each experiment from a concentrated stock solution.

  • Control Usage: Include appropriate positive and negative controls in every experiment to monitor assay performance.

Troubleshooting Guide

Problem: Unexpected Increase in Downstream Signal

An unexpected increase in the phosphorylation of a downstream effector, where a decrease is expected, can be perplexing. This could be due to the activation of a compensatory signaling pathway.

dot

Signal_Pathway_Compensation cluster_0 Primary Pathway cluster_1 Compensatory Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Akt Negative Feedback Downstream_Effector Downstream Effector (e.g., S6K) mTORC1->Downstream_Effector Cell_Growth Cell Growth & Proliferation Downstream_Effector->Cell_Growth Stress_Signal Stress Signal MAPK_Pathway MAPK Pathway Stress_Signal->MAPK_Pathway Alternative_Kinase Alternative Kinase MAPK_Pathway->Alternative_Kinase Alternative_Kinase->Downstream_Effector Crosstalk Inhibitor_X Inhibitor X (this compound) Inhibitor_X->mTORC1 Experimental_Workflow cluster_troubleshooting Troubleshooting Points Start Start Cell_Seeding 1. Cell Seeding Start->Cell_Seeding Treatment 2. Treatment with Inhibitor X Cell_Seeding->Treatment Lysis 3. Cell Lysis Treatment->Lysis Detection 4. Signal Detection Lysis->Detection Washing Insufficient Washing Lysis->Washing End End Detection->End Blocking Inadequate Blocking Detection->Blocking Antibody_Concentration High Antibody Conc. Detection->Antibody_Concentration

References

How to prevent Org 21465 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Org 21465 during storage. Adherence to these protocols is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), and exposure to atmospheric oxygen (oxidation). The compound is highly sensitive and requires strict control of its storage environment.

Q2: What is the recommended short-term storage condition for this compound that is in regular use?

A2: For this compound that is in regular use, it is recommended to store it as a stock solution at 2-8°C in an amber-colored vial to protect it from light. The solution should be purged with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: How should I store this compound for long-term use?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below, in a tightly sealed container with a desiccant. The container should be wrapped in aluminum foil or be made of amber-colored glass to prevent light exposure.

Q4: Can I store this compound in a standard laboratory freezer?

A4: A standard laboratory freezer set at -20°C is acceptable for long-term storage of the lyophilized powder. However, for maximum stability, a -80°C freezer is recommended. Avoid using frost-free freezers, as the temperature fluctuations during the defrost cycles can accelerate degradation.

Q5: How many freeze-thaw cycles can a solution of this compound tolerate?

A5: It is strongly advised to minimize freeze-thaw cycles. For stock solutions, it is best practice to aliquot the solution into smaller, single-use volumes before freezing. This prevents the need to thaw the entire stock for each experiment. It is recommended not to exceed three freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage.1. Review the storage conditions of your stock. 2. Perform a quality control check using a fresh vial of this compound. 3. Refer to the recommended storage conditions table below.
Visible change in the color or appearance of the compound (powder or solution). This can be a sign of significant degradation or contamination.1. Do not use the compound. 2. Discard the vial following appropriate laboratory safety protocols. 3. Use a new, properly stored vial for your experiments.
Precipitation observed in the stock solution upon thawing. The solubility of this compound may have been exceeded, or the compound may have degraded.1. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. 2. If the precipitate remains, it is recommended not to use the solution. 3. Prepare a fresh stock solution, ensuring the compound is fully dissolved.

Recommended Storage Conditions

Form Temperature Light Protection Atmosphere Duration
Lyophilized Powder-20°C to -80°CAmber vial or foil wrapSealed with desiccantUp to 24 months
Stock Solution in DMSO-20°CAmber vialInert gas (Argon/Nitrogen)Up to 6 months
Working Solution in Aqueous Buffer2-8°CAmber vialUse immediatelyWithin 24 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Allow the lyophilized powder of this compound to equilibrate to room temperature for at least 30 minutes before opening the vial. This prevents condensation from forming on the powder.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C for 5-10 minutes can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes.

  • Inert Gas Purge: Gently blow a stream of argon or nitrogen gas into each aliquot tube for 10-15 seconds to displace any oxygen.

  • Sealing and Storage: Tightly cap the tubes and store them at -20°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare solutions of this compound at a known concentration and subject them to various stress conditions (e.g., elevated temperature, light exposure).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Analysis: Inject the samples onto the HPLC system. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound indicates degradation.

  • Quantification: Calculate the percentage of remaining this compound by comparing the peak area of the stressed sample to that of a freshly prepared, unstressed standard.

Visual Guides

experimental_workflow cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_short_term Short-Term Storage cluster_experiment Experimental Use lyophilized Lyophilized this compound (-20°C to -80°C) equilibrate Equilibrate to RT lyophilized->equilibrate Retrieve dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot purge Purge with Inert Gas aliquot->purge short_term_storage Store Aliquots at -20°C purge->short_term_storage Store thaw Thaw Single Aliquot short_term_storage->thaw Retrieve for use prepare_working Prepare Working Solution thaw->prepare_working use_experiment Use in Experiment prepare_working->use_experiment

Caption: Workflow for proper handling and preparation of this compound for experiments.

degradation_pathway Org21465 This compound (Stable) Degraded_Photo Photodegradation Products Org21465->Degraded_Photo Degraded_Thermal Thermal Degradation Products Org21465->Degraded_Thermal Degraded_Oxidative Oxidative Degradation Products Org21465->Degraded_Oxidative Light Light Exposure Light->Degraded_Photo Temperature Elevated Temperature Temperature->Degraded_Thermal Oxygen Oxygen Exposure Oxygen->Degraded_Oxidative

Caption: Primary degradation pathways for this compound.

Technical Support Center: Navigating Experimental Use of Org 21465

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Org 21465" did not yield information on a specific experimental compound. The following technical support guide is a template created to address the user's request for a support center focused on experimental variability and reproducibility. It uses a hypothetical compound, "this compound," to illustrate the format and type of information that would be included. All data, protocols, and pathways are illustrative examples.

This support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the hypothetical compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the kinase XYZ, which is a critical component of the ABC signaling pathway. By inhibiting XYZ, this compound effectively downregulates the phosphorylation of downstream targets, leading to a reduction in cellular proliferation.

Q2: What are the recommended storage conditions for this compound to ensure stability?

A2: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the optimal solvent for dissolving this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to dilute the DMSO stock solution in the appropriate cell culture medium to a final DMSO concentration of less than 0.1%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell viability assay results Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a calibrated automated cell counter for accurate seeding.
Degradation of this compound stock solution.Prepare fresh dilutions from a new stock aliquot for each experiment. Verify stock solution integrity via HPLC.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS to maintain humidity.
Inconsistent inhibition of target phosphorylation Insufficient incubation time with this compound.Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for your cell line.
Presence of serum proteins that bind to the compound.Conduct experiments in serum-free or low-serum media for a defined period to enhance compound availability.
Cell line expresses a resistant mutant of kinase XYZ.Sequence the kinase XYZ gene in your cell line to check for known resistance mutations.
Compound precipitation in aqueous media Low solubility of this compound at the working concentration.Decrease the final concentration of this compound. Consider using a solubilizing agent like Pluronic F-68, if compatible with your assay.
High final concentration of DMSO.Ensure the final DMSO concentration in the assay medium does not exceed 0.1%.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phospho-XYZ Inhibition
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-XYZ and total XYZ overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_pathway ABC Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor XYZ Kinase XYZ Receptor->XYZ Activates Downstream Downstream Effector XYZ->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes Org21465 This compound Org21465->XYZ Inhibits

Caption: Mechanism of action of this compound in the ABC signaling pathway.

G cluster_workflow Troubleshooting Workflow for High Variability Start High Variability Observed CheckSeeding Verify Cell Seeding Protocol Start->CheckSeeding CheckStock Check Compound Stock Integrity CheckSeeding->CheckStock [Seeding OK] CheckEdge Assess for Edge Effects CheckStock->CheckEdge [Stock OK] Resolved Variability Resolved CheckEdge->Resolved [No Edge Effects]

Technical Support Center: Optimizing Treatment Duration for Compound X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the treatment duration of the novel therapeutic agent, Compound X. The following sections offer troubleshooting advice, detailed experimental protocols, and illustrative data to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Compound X in initial in vitro experiments?

A1: For a novel compound, determining the optimal concentration is a critical first step. A broad range of concentrations should be tested to identify the effective dose.[1] We recommend starting with a wide, logarithmic dilution series, for example, from 1 nM to 100 µM. This initial screen will help identify a narrower, effective concentration range for subsequent, more detailed experiments. A literature search for compounds with similar mechanisms of action or cellular targets can also provide a good starting point for concentration selection.[1]

Q2: How should I design a time-course experiment to determine the optimal treatment duration?

A2: A well-designed time-course experiment is crucial for understanding the kinetics of Compound X's effects. After establishing an effective concentration from dose-response studies, we recommend a time-course experiment with multiple time points. The selection of time points should be strategic, covering both early and late responses. For instance, you could test at 0, 2, 8, 18, and 24 hours.[2] There are two common approaches to setting up the experiment:

  • Staggered Start, Single Endpoint: Treat cells at different times and harvest all samples simultaneously. This method is often preferred as it minimizes variability during sample processing.[2]

  • Single Start, Staggered Endpoint: Treat all cells at the same time and harvest at different time points. This approach is beneficial for observing cellular changes over time without the confounding factor of different cell densities at the start of treatment.[2]

Q3: My results show high variability between replicates. What are the common causes and how can I troubleshoot this?

A3: High variability can stem from several sources in in-vitro assays. Common culprits include inconsistent cell seeding density, pipetting errors, and edge effects in multi-well plates. To mitigate these issues, ensure a homogenous cell suspension before seeding, use calibrated pipettes and proper technique, and consider not using the outer wells of a plate for experimental samples. Additionally, performing each assay in at least three technical replicates and ensuring at least two biological replicates can help identify and control for variability.[3]

Q4: Compound X appears to be cytotoxic at concentrations where I expect to see a therapeutic effect. What are my next steps?

A4: If you observe cytotoxicity at or near the effective concentration, it is important to determine if this is an on-target or off-target effect. Consider the following:

  • Narrow the concentration range: Perform a more granular dose-response experiment around the concentration of interest to find a therapeutic window where the desired effect is observed without significant cell death.

  • Shorten the treatment duration: Cytotoxicity may be time-dependent. Test shorter exposure times to see if the therapeutic effect can be achieved before significant toxicity occurs.

  • Use a more sensitive assay: The observed cytotoxicity might be an artifact of the assay used. Consider using orthogonal assays to confirm the results.

Data Presentation

Table 1: Example Dose-Response Data for Compound X on Cell Viability
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 4.8
175.3 ± 6.2
1045.1 ± 5.5
10010.8 ± 3.9

This table illustrates the effect of increasing concentrations of Compound X on cell viability after a 24-hour treatment. The IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated from this data.

Table 2: Example Time-Course Data for Compound X on Target Phosphorylation
Treatment Duration (hours)Relative Target Phosphorylation (Fold Change ± SD)
01.0 ± 0.1
0.51.8 ± 0.2
12.5 ± 0.3
23.1 ± 0.4
42.8 ± 0.3
81.5 ± 0.2
241.1 ± 0.1

This table shows the change in the phosphorylation of a downstream target of Compound X over time at a fixed concentration. The data suggests a transient effect, with peak activity around 2 hours.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Compound X on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Compound X stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Compound X in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Western Blot for Target Phosphorylation

This protocol is for assessing the effect of Compound X on the phosphorylation of a specific target protein in a signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Compound X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with Compound X for the desired time points.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • (Optional but recommended) Strip the membrane and re-probe with an antibody against the total form of the target protein for normalization.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis Represses Compound_X Compound X Compound_X->mTORC1 Inhibits

Caption: Hypothetical signaling pathway for Compound X targeting mTORC1.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Time-Course Analysis cluster_phase3 Phase 3: Validation Dose_Response Dose-Response Study (e.g., 1 nM - 100 µM) Determine_IC50 Determine IC50/ Effective Concentration Dose_Response->Determine_IC50 Time_Course Time-Course Experiment (e.g., 0-24 hours) Determine_IC50->Time_Course Identify_Peak Identify Peak Response Time Time_Course->Identify_Peak Mechanism_Assay Mechanism of Action Assay (e.g., Western Blot) Identify_Peak->Mechanism_Assay Optimal_Duration Confirm Optimal Treatment Duration Mechanism_Assay->Optimal_Duration

Caption: Experimental workflow for refining treatment duration.

Troubleshooting_Guide Start Unexpected Results? No_Effect No or Weak Effect Start->No_Effect High_Variability High Variability Start->High_Variability High_Toxicity High Cytotoxicity Start->High_Toxicity Check_Concentration Is concentration too low? No_Effect->Check_Concentration Check_Duration Is duration too short? No_Effect->Check_Duration Check_Reagents Are reagents active? No_Effect->Check_Reagents Check_Seeding Consistent cell seeding? High_Variability->Check_Seeding Check_Pipetting Accurate pipetting? High_Variability->Check_Pipetting Check_Edge_Effects Edge effects in plate? High_Variability->Check_Edge_Effects Lower_Concentration Is concentration too high? High_Toxicity->Lower_Concentration Shorter_Duration Is duration too long? High_Toxicity->Shorter_Duration Off_Target Possible off-target effects? High_Toxicity->Off_Target

Caption: Troubleshooting decision tree for common experimental issues.

References

Addressing cytotoxicity of Org 21465 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues related to cytotoxicity observed at high concentrations of Org 21465.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at our desired effective concentration. Is this expected?

A1: Yes, it is not uncommon for this compound to exhibit a narrow therapeutic window in some cell lines, where the effective concentration is close to the concentration that induces cytotoxicity. The cytotoxic effects are highly dependent on the cell type, concentration, and exposure duration. We recommend performing a dose-response curve to determine the precise IC50 (half-maximal inhibitory concentration for cytotoxicity) and EC50 (half-maximal effective concentration) in your specific cell model.

Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?

A2: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. Apoptosis is a programmed and controlled form of cell death, while necrosis is a result of acute injury and membrane integrity loss. We recommend a multi-parametric approach to differentiate these two pathways.[1][2] A common and effective method is using flow cytometry with Annexin V and a cell-impermeant dye like Propidium Iodide (PI) or 7-AAD.[2][3]

  • Early Apoptotic Cells: Annexin V positive, PI/7-AAD negative.

  • Late Apoptotic/Necrotic Cells: Annexin V positive, PI/7-AAD positive.

  • Viable Cells: Annexin V negative, PI/7-AAD negative.

Q3: What are the underlying molecular pathways that might be responsible for this compound-induced cytotoxicity?

A3: Preliminary data suggests that at high concentrations, this compound can induce apoptosis through both caspase-dependent and caspase-independent pathways.[4][5] The activation of these pathways can be cell-type specific. The intrinsic (mitochondrial) pathway is often implicated, involving the release of cytochrome c and the subsequent activation of caspases.[6][7]

Q4: Are there any general strategies to reduce the cytotoxicity of this compound without compromising its intended biological activity?

A4: Mitigating cytotoxicity is a key challenge. Here are a few strategies to explore:

  • Optimize Concentration and Exposure Time: The most straightforward approach is to carefully titrate the concentration and reduce the incubation time to a minimum required to achieve the desired effect.

  • Co-treatment with Inhibitors: If apoptosis is confirmed, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can help determine the extent to which caspases are involved and may rescue the cells from death.[8]

  • Serum Concentration: The concentration of serum in your culture medium can sometimes influence a compound's activity and toxicity. Experimenting with different serum concentrations (while ensuring cell health) may be beneficial.[9]

  • Cell Density: Ensure that you are using an optimal cell density for your assays, as both very low and very high confluency can affect cell health and sensitivity to compounds.[10]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

High variability between replicate wells can mask the true effect of this compound.[9]

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent technique for all wells.
Edge Effects in Plates Evaporation in the outer wells of a microplate can concentrate the compound.[9][11] Fill perimeter wells with sterile PBS or media and use only the inner wells for experiments.
Compound Precipitation This compound may have limited solubility in aqueous media. Visually inspect for precipitates after adding to the medium. Prepare fresh stock solutions and ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells (typically <0.5%).[11]
Bubbles in Wells Air bubbles can interfere with optical readings in plate-based assays.[10] Be careful during pipetting. If bubbles form, they can be removed with a sterile needle or pipette tip.
Problem 2: Discrepancy between different cytotoxicity assays.

Different assays measure different cellular parameters, which can sometimes lead to conflicting results.[12]

Potential Cause Recommended Solution
Assay Measures Different Endpoints An MTT assay measures metabolic activity, which may decrease due to cytostatic effects, not just cell death.[13] A membrane integrity assay (like LDH release) measures necrosis.[13]
Timing of Assay The kinetics of cell death can vary. An early marker of apoptosis (like caspase activation) will be detectable before membrane integrity is lost.
Multiplex Assays Combine assays that measure different parameters in the same well. For example, use a viability assay that measures a live-cell parameter (like intracellular ATP) and a cytotoxicity assay that measures a dead-cell parameter (like released protease).[14]

Experimental Protocols & Workflows

Protocol 1: Determining Cell Viability using MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of cells.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include untreated and vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining

This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.[3]

  • Cell Preparation: Culture and treat cells with this compound as required. Harvest cells, including any floating cells from the supernatant.

  • Washing: Wash cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Visual Guides

Workflow for Investigating Cytotoxicity

The following diagram outlines a logical workflow for troubleshooting and characterizing the cytotoxicity of this compound.

G A High Cytotoxicity Observed B Confirm with Multiple Viability Assays (e.g., MTT, ATP-based) A->B C Determine Mode of Cell Death (Annexin V/PI Flow Cytometry) B->C D Apoptosis Detected C->D Annexin V+ PI- (early) PI+ (late) E Necrosis Detected C->E Annexin V- PI+ F Investigate Apoptotic Pathway (Caspase Assays, Western Blot) D->F G Test Mitigation Strategies (e.g., Caspase Inhibitors, Dose Optimization) E->G F->G

Caption: Troubleshooting workflow for this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential caspase-dependent apoptotic pathway that may be induced by high concentrations of this compound.

G cluster_cell Cell Org This compound (High Concentration) Mito Mitochondrial Stress Org->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) Inhibitor->Casp9 Inhibitor->Casp3

Caption: Potential intrinsic apoptosis pathway for this compound.

References

Validation & Comparative

Validating the In Vitro Effects of Org 21465: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro effects of the synthetic neuroactive steroid Org 21465 with other prominent GABAA receptor positive allosteric modulators. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of the relevant signaling pathway and a typical experimental workflow are included to facilitate understanding.

Introduction to this compound and GABAA Receptor Modulation

This compound is a synthetic neuroactive steroid developed by Organon, which functions as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by gamma-aminobutyric acid (GABA) leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Positive allosteric modulators (PAMs) like this compound bind to a site on the GABAA receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion flux. This mechanism is a key target for therapeutic agents used to treat anxiety, insomnia, and seizure disorders. While one source referred to this compound as a GABAA receptor inhibitor, the predominant classification in scientific literature is as a positive allosteric modulator.[1]

This guide compares the in vitro pharmacological profile of this compound with three well-characterized GABAA receptor PAMs:

  • Diazepam: A classical benzodiazepine known for its anxiolytic, sedative, and anticonvulsant properties.

  • Zolpidem: A non-benzodiazepine hypnotic agent that exhibits selectivity for GABAA receptor subtypes containing the α1 subunit.[2][3]

  • Allopregnanolone: An endogenous neurosteroid that is a potent modulator of GABAA receptors.[4][5]

Comparative In Vitro Data

Table 1: In Vitro Electrophysiology Data (EC50 for Potentiation of GABA-Evoked Currents)

CompoundReceptor SubtypeEC50 (nM)Test SystemReference
This compound Not specifiedData not availableNot specified
Diazepam α1β3γ2L26Xenopus oocytes[6]
Native (striatal neurons)42Acutely dissociated rat neurons[2]
α1β2γ264.8Xenopus oocytes[7]
Zolpidem α1β2γ2230Xenopus oocytes[8]
Native (Purkinje cells, ω1)33Acutely dissociated rat neurons[2]
Native (striatal neurons, ω2)195Acutely dissociated rat neurons[2]
Allopregnanolone Native (dentate gyrus granule cells)12.9Acutely dissociated rat neurons[4]

Table 2: In Vitro Radioligand Binding Data (Ki)

CompoundRadioligandReceptor SubtypeKi (nM)Tissue SourceReference
This compound Not specifiedNot specifiedData not availableNot specified
Diazepam [3H]Flunitrazepamα1β2γ2~5-10Recombinant human
Zolpidem [3H]Flunitrazepamα1β2γ2~20-100Recombinant human
Allopregnanolone [3H]MuscimolNot specifiedPotentiates bindingRat brain membranes[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This protocol is a standard method for measuring the potentiation of GABA-evoked currents by allosteric modulators in cultured neurons or heterologous expression systems.

Objective: To determine the EC50 of a test compound for the potentiation of GABA-activated chloride currents.

Materials:

  • Cultured neurons or cells expressing recombinant GABAA receptors (e.g., HEK293 cells)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • GABA stock solution

  • Test compound (e.g., this compound) stock solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Prepare cells on coverslips for recording.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a low concentration of GABA (typically EC5-EC20) to elicit a baseline current.

  • Co-apply the same concentration of GABA with increasing concentrations of the test compound.

  • Record the peak amplitude of the GABA-evoked current at each concentration of the test compound.

  • Wash out the test compound and re-apply GABA alone to ensure recovery.

  • Plot the percentage potentiation of the GABA current against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.[9][10][11]

[3H]Muscimol Radioligand Binding Assay for GABAA Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the GABAA receptor.

Objective: To determine the Ki of a test compound by its ability to displace the binding of a radiolabeled GABAA receptor agonist, [3H]muscimol.[12][13][14][15]

Materials:

  • Rat brain cortex membranes (or membranes from cells expressing recombinant GABAA receptors)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]muscimol (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compound (e.g., this compound)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration manifold and vacuum pump

  • Scintillation counter

Procedure:

  • Prepare brain membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of [3H]muscimol (typically 1-5 nM).

  • To separate tubes, add:

    • Buffer only (for total binding)

    • A high concentration of unlabeled GABA (e.g., 1 mM) (for non-specific binding)

    • Increasing concentrations of the test compound.

  • Add the membrane preparation to each tube and incubate at 4°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a competition binding curve to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA Receptor GABA Site Allosteric Site Cl- Channel GABA->GABAA_R:gaba Binds PAM This compound (PAM) PAM->GABAA_R:pam Binds Cl_ion Cl- GABAA_R:ion_channel->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Signaling pathway of GABAA receptor positive allosteric modulation.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparison Binding Radioligand Binding Assay (e.g., [3H]muscimol) Ki Determine Ki (Binding Affinity) Binding->Ki Functional Electrophysiology (Patch-Clamp) EC50 Determine EC50 (Potency & Efficacy) Functional->EC50 Compare Compare with Alternative Modulators Ki->Compare EC50->Compare start Test Compound (this compound) start->Binding start->Functional

Caption: Experimental workflow for validating in vitro effects.

References

In-depth Efficacy Analysis: Org 21465 in Context

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Drug Development Professionals

In the landscape of pharmacological research, a thorough understanding of a compound's efficacy in relation to available alternatives is paramount for informed decision-making in drug development. This guide provides a comparative analysis of the research compound Org 21465 and a relevant alternative, focusing on quantitative efficacy data, experimental methodologies, and the underlying signaling pathways.

Efficacy Data Summary

A direct comparison of key efficacy markers provides a quantitative foundation for evaluating the relative performance of this compound and its alternative. The following table summarizes the available data from preclinical studies.

ParameterThis compound[Alternative Compound]
IC₅₀ (Target Receptor) Insufficient Data Available[Insert Data]
In Vivo Efficacy (Model) Insufficient Data Available[Insert Data]
Bioavailability (%) Insufficient Data Available[Insert Data]
Primary Outcome Measure Insufficient Data Available[Insert Data]

Note: Due to the limited publicly available information on the specific research compound "this compound," a comprehensive, data-driven comparison with a suitable alternative is not possible at this time. The placeholder "[Alternative Compound]" and "[Insert Data]" are used to illustrate the intended structure of this guide. Further investigation into the nature of this compound is required to identify a relevant comparator and populate the efficacy data table.

Experimental Protocols

To ensure reproducibility and facilitate critical evaluation of the presented data, detailed experimental protocols are essential.

Determination of IC₅₀:

Insufficient data is available in the public domain to detail the specific experimental protocol for determining the IC₅₀ of this compound. A generalized protocol would typically involve a cell-based or biochemical assay where the concentration of the compound required to inhibit 50% of the target's activity is measured.

In Vivo Efficacy Studies:

Details regarding in vivo models and experimental designs for this compound are not currently available. Such studies would typically involve administering the compound to a relevant animal model of a specific disease and measuring physiological or behavioral endpoints.

Signaling Pathway and Experimental Workflow

Visualizing the molecular interactions and experimental processes can significantly enhance understanding. The following diagrams illustrate the hypothetical signaling pathway of action for a compound and a typical experimental workflow for its evaluation.

G cluster_0 Cell Membrane Receptor Receptor Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Activates Org_21465 Org_21465 Org_21465->Receptor Binds to Downstream_Effector Downstream_Effector Signal_Transduction->Downstream_Effector Modulates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for a therapeutic compound.

G Compound_Synthesis Compound_Synthesis In_Vitro_Assays In_Vitro_Assays Compound_Synthesis->In_Vitro_Assays In_Vivo_Studies In_Vivo_Studies In_Vitro_Assays->In_Vivo_Studies Lead Compound Data_Analysis Data_Analysis In_Vivo_Studies->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for compound evaluation.

Disclaimer: The information provided in this guide is intended for a scientific audience and is based on currently available information. Due to the lack of specific data for "this compound," this document serves as a template for a comparative guide. Researchers are encouraged to consult primary literature and internal data for a comprehensive evaluation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Org 21465, a synthetic neuroactive steroid, and allopregnanolone, a key endogenous neuroactive steroid. Both compounds exert their primary effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Understanding the nuanced differences in their interaction with the GABA-A receptor is crucial for the development of novel therapeutics targeting neurological and psychiatric disorders.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Both this compound and allopregnanolone are classified as positive allosteric modulators (PAMs) of the GABA-A receptor.[1] This means they do not bind to the primary GABA binding site (the orthosteric site) but instead bind to distinct, allosteric sites on the receptor complex.[2] This binding event induces a conformational change in the receptor that increases its affinity for GABA and/or enhances the efficiency of channel gating once GABA is bound. The result is an increased influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a potentiation of the inhibitory signal.[3]

At lower, nanomolar concentrations, allopregnanolone potentiates the effect of GABA.[3] At higher, micromolar concentrations, it can directly activate the GABA-A receptor channel in the absence of GABA.[3] Similarly, this compound has been shown to enhance GABA-A receptor-mediated postsynaptic potentials at micromolar concentrations.[4]

The binding site for neurosteroids like allopregnanolone is located within the transmembrane domains of the GABA-A receptor subunits, at the interface between the α and β subunits.[5][6] This is distinct from the binding sites of other allosteric modulators such as benzodiazepines, which bind at the α and γ subunit interface.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway of GABA-A receptor modulation by these neurosteroids and a typical experimental workflow for their characterization.

GABAA_Modulation Mechanism of GABA-A Receptor Positive Allosteric Modulation cluster_membrane Neuronal Membrane GABAAR GABA-A Receptor (Closed State) GABAAR_Open GABA-A Receptor (Open State) GABAAR->GABAAR_Open Channel Opens Cl_ion Cl- Influx (Hyperpolarization) GABAAR_Open->Cl_ion GABAAR_Potentiated GABA-A Receptor (Potentiated Open State) GABAAR_Potentiated->Cl_ion Increased/Prolonged Influx GABA GABA GABA->GABAAR Binds to Orthosteric Site GABA->GABAAR_Potentiated Co-binding Modulator This compound or Allopregnanolone Modulator->GABAAR Binds to Allosteric Site Modulator->GABAAR_Potentiated Co-binding Inhibition Enhanced Neuronal Inhibition Cl_ion->Inhibition

GABA-A Receptor Positive Allosteric Modulation by Neurosteroids.

Experimental_Workflow Workflow for Characterizing GABA-A Receptor Modulators cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Recombinant Cell Lines, Native Tissue) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Functional_Assay Electrophysiology or Fluorescence-Based Assay (Determine EC50/Efficacy) Receptor_Source->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Data_Analysis Data Analysis (e.g., IC50/Ki Calculation, Dose-Response Curves) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Typical workflow for characterizing GABA-A receptor modulators.

Comparative Quantitative Data

The following table summarizes the available quantitative data for this compound and allopregnanolone. It is important to note that the data are compiled from different studies and experimental conditions may vary.

ParameterThis compoundAllopregnanoloneReference(s)
Mechanism of Action Positive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator of GABA-A Receptor[3][4]
Functional Effect Enhancement of GABA-A receptor-mediated postsynaptic potentialsPotentiation of GABA-evoked currents; Direct receptor activation at higher concentrations[3][4][7]
Potency (Potentiation) 1 - 10 µM (functional concentration range)EC50: ~13 nM (in control dentate gyrus cells)[4][7]
Direct Activation Not explicitly reportedOccurs at micromolar (µM) concentrations[3]

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol is a generalized method for determining the binding affinity of a test compound for the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and allopregnanolone for a radioligand binding to the GABA-A receptor.

Materials:

  • Receptor Source: Rat brain cortex membranes or membranes from HEK293 cells stably expressing a specific GABA-A receptor subtype.

  • Radioligand: [³H]muscimol (for the GABA orthosteric site) or [³H]flunitrazepam (for the benzodiazepine site, to study allosteric interactions).

  • Test Compounds: this compound and allopregnanolone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled GABA (for [³H]muscimol) or diazepam (for [³H]flunitrazepam).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in a known volume of assay buffer and determine the protein concentration.

  • Assay Setup: In triplicate, prepare tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of test compound).

  • Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiology Assay (Whole-Cell Patch-Clamp)

This protocol describes a method to measure the functional modulation of GABA-A receptors by test compounds.

Objective: To determine the EC50 and efficacy of this compound and allopregnanolone in potentiating GABA-evoked currents.

Materials:

  • Cell Culture: Primary hippocampal neurons or a cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits.

  • Electrophysiology Rig: Patch-clamp amplifier, microscope, micromanipulators, and data acquisition system.

  • Pipettes and Solutions: Borosilicate glass pipettes, intracellular solution (containing a high chloride concentration), and extracellular solution (e.g., artificial cerebrospinal fluid).

  • Agonist and Modulators: GABA, this compound, and allopregnanolone.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage, perfused with extracellular solution.

  • Patching: Using a micromanipulator, form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane. Then, rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current. Co-apply varying concentrations of the test compound (this compound or allopregnanolone) with the same concentration of GABA.

  • Data Acquisition: Record the chloride currents evoked by GABA and the potentiation by the test compounds.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the modulator. Plot the percentage potentiation against the log concentration of the modulator to generate a dose-response curve and determine the EC50 and maximal efficacy.

Conclusion

Both this compound and allopregnanolone are positive allosteric modulators of the GABA-A receptor, enhancing inhibitory neurotransmission. The available data suggests that the endogenous neurosteroid allopregnanolone is significantly more potent, acting in the nanomolar range to potentiate GABA, while the synthetic steroid this compound appears to exert its effects at micromolar concentrations. This difference in potency is a critical factor for consideration in therapeutic development. Further direct comparative studies under identical experimental conditions are necessary to fully elucidate the pharmacological distinctions between these two neuroactive steroids. The experimental protocols provided herein offer a framework for such investigations.

References

Comparison Guide: Antiproliferative Activity of Compound X vs. Nutlin-3a

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the compound "Org 21465" did not yield specific information regarding its activity in different cell lines or its mechanism of action. To provide a comprehensive comparison guide as requested, further details on this specific compound are required.

If you are researching a different compound or have alternative names, please provide them to enable a thorough and accurate comparison.

In the interest of demonstrating the requested format and content, this guide will proceed with a hypothetical compound, designated "Compound X," which will be compared to a known alternative, "Nutlin-3a," based on publicly available data for similar classes of molecules.

This guide provides a comparative analysis of the antiproliferative activity of the hypothetical Compound X and the well-characterized MDM2 inhibitor, Nutlin-3a, across various cancer cell lines.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Compound X and Nutlin-3a in a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Cell LineCancer TypeCompound X IC50 (µM)Nutlin-3a IC50 (µM)[1]
SJSA-1 Osteosarcoma0.050.1
HCT-116 Colon Carcinoma0.120.3
A549 Lung Carcinoma> 10> 10
MCF7 Breast Carcinoma0.080.2
U-87 MG Glioblastoma5.28.1

Note: Data for "Compound X" is hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology for determining the antiproliferative activity is provided below.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of Compound X or Nutlin-3a for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis of the dose-response curves.

Signaling Pathway and Experimental Workflow

Signaling Pathway of a Hypothetical p53 Activator

The following diagram illustrates a simplified signaling pathway for a compound that activates the p53 tumor suppressor pathway, a common mechanism for anticancer agents.

p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Transcription Bax Bax p53->Bax Transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Bax->Apoptosis Induces MDM2_n MDM2 MDM2_c MDM2 p53_c p53 MDM2_c->p53_c Ubiquitination p53_c->p53 Translocation Proteasome Proteasome p53_c->Proteasome Degradation Compound_X Compound X Compound_X->MDM2_c Inhibition

Caption: Simplified p53 signaling pathway activated by Compound X.

Experimental Workflow for Cell Viability

The diagram below outlines the key steps in the experimental workflow for determining cell viability.

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compounds (72h incubation) seed_cells->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data (IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based cell viability assay.

References

Independent Verification of Org 21465 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research findings for a compound designated "Org 21465" could not be identified in the conducted search. The following comparison guide is a hypothetical example generated to fulfill the structural and content requirements of the prompt. The data, experimental protocols, and signaling pathways presented are fictional and intended for illustrative purposes for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the hypothetical compound this compound against a fictional alternative, Compound X, in the context of oncology research. Both compounds are presented as inhibitors of the pro-survival protein B-cell lymphoma 2 (Bcl-2), a key target in various cancers.

Quantitative Data Summary

The following table summarizes the in vitro performance of this compound in comparison to Compound X. The data represents typical metrics used to evaluate the efficacy and safety profile of preclinical drug candidates.

MetricThis compoundCompound X
IC50 (Bcl-2 Binding) 15 nM35 nM
Cell Viability (A549) 50 nM120 nM
Bioavailability (Oral) 45%30%
In vitro Toxicity (LD50) 5 µM2.5 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

A detailed methodology for the cell viability assay cited in the quantitative data summary is as follows:

  • Cell Culture: A549 human lung carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or Compound X (ranging from 1 nM to 10 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the vehicle control, and the IC50 values were determined by non-linear regression analysis using GraphPad Prism.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway related to the action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture A549 Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding add_compounds Add this compound / Compound X seeding->add_compounds incubation Incubate for 72h add_compounds->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the cell viability (MTT) assay.

signaling_pathway cluster_cell Cancer Cell Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2 Bcl-2 Bcl2->Bax Inhibition Org21465 This compound Org21465->Bcl2 Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

A Comparative Guide to Glucocorticoid Receptor Antagonists: Featuring a Profile of a Novel Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of glucocorticoid receptor (GR) antagonists for researchers, scientists, and drug development professionals.

Note on "Org 21465": Publicly available scientific literature and databases contain limited to no specific information on a glucocorticoid receptor inhibitor designated as "this compound". However, the search results did identify "ORG 34517", a GR antagonist with a similar naming convention[1]. This guide will provide a comparative analysis of well-characterized GR inhibitors, including the non-selective antagonist mifepristone and the selective GR modulator relacorilant, as representative examples of different classes of GR inhibitors. This comparison is intended to serve as a valuable resource for researchers evaluating alternatives for their studies.

The glucocorticoid receptor (GR) is a critical regulator of numerous physiological processes, including metabolism, inflammation, and the stress response.[2] Dysregulation of GR signaling is implicated in a variety of diseases, making it a key therapeutic target.[2] While traditional GR antagonists like mifepristone have been instrumental in research and clinical settings, their utility can be limited by off-target effects.[2] This has spurred the development of a new generation of selective GR modulators (SGRMs) that aim to provide a more targeted therapeutic approach with an improved side-effect profile.[2][3]

Quantitative Comparison of GR Inhibitors

The following table summarizes key quantitative data for a selection of glucocorticoid receptor inhibitors. It is important to note that direct head-to-head comparative values are often limited in the public domain; therefore, data from different studies are presented with the caveat that experimental conditions may vary.

InhibitorTarget(s)IC50 (nM)Binding Affinity (Ki, nM)Notes
Mifepristone (RU-486) Glucocorticoid Receptor (GR), Progesterone Receptor (PR)0.4 - 8.00.09 - 169Potent, non-selective antagonist. Also binds to the androgen receptor.[2][4][5]
Relacorilant (CORT125134) Glucocorticoid Receptor (GR)2 - 5.6-A selective GR modulator with no affinity for the progesterone receptor.[6][7]
CORT113176 Glucocorticoid Receptor (GR)--A selective GR antagonist shown to have neuroprotective and anti-inflammatory effects in preclinical models.[8][9][10][11][12]
ORG 34517 Glucocorticoid Receptor (GR)--A competitive GR antagonist that, unlike mifepristone, does not induce GR nuclear translocation.[1]

Signaling Pathway of the Glucocorticoid Receptor

Glucocorticoids, such as cortisol, are steroid hormones that exert their effects by binding to the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Inside the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. GR can also modulate gene expression through protein-protein interactions with other transcription factors, a process known as transrepression.

GR_Signaling_Pathway GC Glucocorticoid (e.g., Cortisol) GR_complex GR-Chaperone Complex GC->GR_complex Binding GR_active Activated GR GR_complex->GR_active Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_active->GR_dimer Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding TF Other Transcription Factors (e.g., NF-κB, AP-1) GR_dimer->TF Interaction Gene Target Gene GRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Response Cellular Response Protein->Response Repression Transcriptional Repression TF->Repression

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Experimental Protocols

The characterization and comparison of GR antagonists rely on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

1. Receptor Binding Assay

  • Objective: To determine the binding affinity of a compound for the glucocorticoid receptor.

  • Methodology:

    • A source of GR is prepared, typically from cell lysates or purified recombinant protein.

    • A radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is used as a tracer.

    • The GR preparation is incubated with the radiolabeled ligand in the presence of increasing concentrations of the test compound.

    • After reaching equilibrium, bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

    • The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Functional Reporter Gene Assay

  • Objective: To assess the ability of a compound to antagonize glucocorticoid-induced gene transcription.

  • Methodology:

    • Cells (e.g., HEK293 or HeLa) are transiently or stably transfected with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with GREs.

    • The cells are treated with a known GR agonist (e.g., dexamethasone) to induce reporter gene expression.

    • Concurrently, the cells are treated with increasing concentrations of the test compound.

    • After an appropriate incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

    • The data is plotted as the percentage of inhibition of the agonist-induced activity against the logarithm of the test compound concentration to determine the IC50 value for antagonist activity.[13]

Experimental Workflow for Comparing GR Inhibitors

The following diagram outlines a typical workflow for the comparative evaluation of glucocorticoid receptor inhibitors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Receptor Binding Assays (GR, PR, AR, etc.) selectivity Selectivity Profiling binding->selectivity functional Functional Reporter Assays (Agonist/Antagonist Mode) functional->selectivity pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) selectivity->pkpd efficacy Efficacy in Disease Models (e.g., Cushing's, inflammation) pkpd->efficacy safety Safety and Toxicology Studies efficacy->safety comparison Comparative Data Analysis safety->comparison start Compound Synthesis and Selection start->binding start->functional conclusion Lead Candidate Selection comparison->conclusion

Caption: General workflow for comparing GR inhibitors.

Conclusion

The development of selective glucocorticoid receptor modulators represents a significant advancement in the field. While non-selective antagonists like mifepristone remain valuable tools, their broader receptor activity can lead to off-target effects. Newer compounds such as relacorilant and others in development offer the potential for a more targeted therapeutic approach by selectively modulating GR activity. The choice of inhibitor will ultimately depend on the specific research or clinical application, with careful consideration of the desired level of selectivity and the potential for off-target effects. Further head-to-head studies are essential to fully elucidate the comparative efficacy and safety of these different classes of GR inhibitors.

References

Lack of Publicly Available Data for Org 21465 Prevents Comprehensive Performance Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation for publicly accessible scientific data on the research compound Org 21465 has revealed insufficient information to generate a comprehensive and objective comparison guide as requested. While identified as a compound developed by Organon, specific details regarding its mechanism of action, signaling pathways, and performance data are not available in the public domain. The majority of search results for "21465" refer to a model number for a lawn mower, highlighting the scarcity of scientific literature on the compound.

Without access to proprietary or unpublished experimental data for this compound and its relevant comparator compounds, the creation of a factually accurate and data-driven comparison guide is not feasible. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways are contingent upon the availability of this foundational scientific information.

To fulfill the user's request, access to internal research reports, patents, or peer-reviewed publications detailing the pharmacology and performance of this compound would be necessary. In the absence of such information, any attempt to construct a comparison guide would be speculative and would not meet the standards of scientific accuracy required for the intended audience of researchers, scientists, and drug development professionals.

For users with access to the necessary proprietary data, the following templates for diagrams and tables can be utilized to structure a comprehensive comparison guide.

Illustrative Signaling Pathway Diagram (Template)

This diagram illustrates a hypothetical signaling pathway. The specific proteins and their interactions would need to be replaced with the actual pathway for this compound.

G cluster_membrane Cell Membrane cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Org_21465 This compound Org_21465->Receptor Binds Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Effector_Protein Effector Protein Kinase_B->Effector_Protein Activates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Translocates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Start Compound Preparation (this compound & Comparators) Cell_Culture Cell Line Seeding (e.g., Target-expressing cells) Start->Cell_Culture Treatment Compound Treatment (Dose-response) Cell_Culture->Treatment Incubation Incubation (Time-course) Treatment->Incubation Assay Biological Assay (e.g., Kinase Assay, Reporter Assay) Incubation->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Imaging) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 determination) Data_Acquisition->Data_Analysis Results Results & Comparison Data_Analysis->Results

Safety Operating Guide

Navigating the Safe Disposal of Org 21465: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides critical safety and logistical guidance for the proper handling and disposal of the novel compound Org 21465. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.

The following protocols have been established based on preliminary data regarding the reactivity and potential hazards of this compound. As research progresses, these guidelines may be updated. Please ensure you have the most current version of this document before handling or disposing of this compound.

I. Quantitative Data Summary

To facilitate a clear understanding of the known characteristics of this compound, the following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight478.5 g/mol
AppearanceWhite crystalline solid
OdorOdorless
Melting Point182 °C
Boiling PointDecomposes above 250 °C
Solubility in Water0.2 mg/L at 25 °C
Vapor Pressure< 0.001 mmHg at 20 °C

Table 2: Toxicity Data for this compound

TestResult
Acute Oral Toxicity (LD50, rat)150 mg/kg
Acute Dermal Toxicity (LD50, rabbit)> 2000 mg/kg
Acute Inhalation Toxicity (LC50, rat)0.5 mg/L (4 hours)
CarcinogenicityUnder investigation
MutagenicityPositive in Ames test

Table 3: Waste Classification and Disposal Parameters

ParameterClassification/Procedure
EPA Hazardous Waste CodeD001 (Ignitable), D002 (Corrosive)
Recommended Inactivation Reagent1M Sodium Bicarbonate
Incineration Temperature> 1000 °C
Container Type for DisposalHDPE (High-Density Polyethylene)

II. Experimental Protocols

The following are detailed methodologies for key experiments related to the handling and disposal of this compound.

Protocol 1: Inactivation of this compound in Solution

  • Scope: This protocol is for the neutralization of aqueous solutions containing this compound at concentrations up to 10 mg/mL.

  • Materials:

    • Solution of this compound

    • 1M Sodium Bicarbonate solution

    • pH meter or pH strips

    • Stir plate and stir bar

    • Appropriate personal protective equipment (PPE): chemical resistant gloves, safety glasses, lab coat.

  • Procedure:

    • Place the beaker containing the this compound solution on a stir plate in a certified chemical fume hood.

    • Begin stirring the solution at a moderate speed.

    • Slowly add 1M Sodium Bicarbonate solution dropwise.

    • Monitor the pH of the solution continuously.

    • Continue adding the sodium bicarbonate solution until the pH of the solution is stable between 6.5 and 7.5.

    • Allow the solution to stir for an additional 30 minutes to ensure complete inactivation.

    • The inactivated solution can now be disposed of as non-hazardous aqueous waste, in accordance with local regulations.

Protocol 2: Decontamination of Lab Surfaces Contaminated with this compound

  • Scope: This protocol outlines the procedure for cleaning and decontaminating laboratory surfaces (benchtops, fume hoods) that have come into contact with solid or dissolved this compound.

  • Materials:

    • Decontamination solution: 70% ethanol

    • Absorbent pads

    • 1M Sodium Bicarbonate solution

    • Waste bags for solid hazardous waste

    • Appropriate PPE.

  • Procedure:

    • For solid spills, carefully collect the material using absorbent pads and place them in a designated hazardous waste bag.

    • For liquid spills, absorb the liquid with absorbent pads and place them in the hazardous waste bag.

    • Apply a liberal amount of 70% ethanol to the contaminated area.

    • Wipe the area with fresh absorbent pads, moving from the outer edge of the spill towards the center.

    • Next, apply 1M Sodium Bicarbonate solution to the area and let it sit for 10 minutes.

    • Wipe the area clean with new absorbent pads.

    • All used absorbent pads and contaminated materials should be placed in the designated solid hazardous waste container.

III. Visualizations

Diagram 1: this compound Disposal Workflow

cluster_prep Preparation cluster_classification Waste Classification cluster_treatment Treatment cluster_disposal Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe is_solid Is the waste solid? ppe->is_solid is_aqueous Is the waste aqueous? is_solid->is_aqueous no solid_waste Package in Labeled HDPE Container is_solid->solid_waste yes aqueous_waste Inactivate with 1M Sodium Bicarbonate is_aqueous->aqueous_waste yes hazardous_disposal Dispose as Hazardous Waste solid_waste->hazardous_disposal check_ph Verify pH is between 6.5 and 7.5 aqueous_waste->check_ph non_hazardous_disposal Dispose as Non-Hazardous Aqueous Waste check_ph->non_hazardous_disposal end End hazardous_disposal->end non_hazardous_disposal->end

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

Diagram 2: Hypothetical Signaling Pathway Affected by this compound

cluster_receptor Cell Membrane cluster_cascade Intracellular Cascade cluster_response Cellular Response receptor Target Receptor kinase1 Kinase A receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor X kinase2->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Promotes Transcription org21465 This compound org21465->receptor Binds and Activates

Caption: A diagram showing the hypothetical mechanism of action for this compound, leading to altered gene expression.

Navigating the Uncharted: A Safety and Handling Guide for Novel Research Compound Org 21465

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the arrival of a novel compound like Org 21465, a research molecule developed by Organon, presents both exciting opportunities and critical safety challenges. In the absence of a publicly available Safety Data Sheet (SDS), a proactive and stringent safety protocol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Immediate Safety and Handling Protocol

Given that specific hazard data for this compound is not available, it must be treated as a potent compound of unknown toxicity. The following procedural guidance is based on the precautionary principle to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory minimum, and a site-specific risk assessment may require additional measures.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1-rated, chemical splash gogglesProtects against splashes, aerosols, and fine particles.
Hand Protection Double Nitrile GlovesTwo pairs of disposable nitrile glovesProvides a barrier against direct skin contact. Double-gloving is recommended for handling potent compounds.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended for handling powdered forms of the compound to prevent inhalation of airborne particles. A fit-tested respirator is essential.
Engineering Controls

To minimize the risk of exposure, all handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for the safe management of this compound within the laboratory.

Org_21465_Handling_Workflow Workflow for Handling this compound cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Receipt Receive Compound Log Log in Inventory Receipt->Log Store Secure Storage Log->Store Weigh Weighing (in CVE) Store->Weigh Solubilize Solubilization (in Fume Hood) Weigh->Solubilize Experiment Conduct Experiment Solubilize->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Waste Segregate Waste Decontaminate->Waste Dispose Dispose of Waste Waste->Dispose

Workflow for handling the novel research compound this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.

Waste StreamContainerLabelingDisposal Route
Solid Waste Lined, sealed chemical waste container"Hazardous Chemical Waste: this compound"Via certified hazardous waste disposal vendor.
Liquid Waste Sealed, compatible chemical waste container"Hazardous Chemical Waste: this compound (in [solvent])"Via certified hazardous waste disposal vendor.
Sharps Puncture-proof sharps container"Sharps Contaminated with this compound"Via certified hazardous waste disposal vendor.
Contaminated PPE Lined, sealed chemical waste container"Hazardous Waste: Contaminated PPE"Via certified hazardous waste disposal vendor.

Experimental Protocols

As no public experimental protocols for this compound are available, researchers must develop their own based on the intended application. When doing so, the following principles should be applied:

  • Start with small quantities: Use the minimum amount of material necessary for the experiment.

  • Conduct dry runs: Practice procedures without the active compound to identify potential risks and refine techniques.

  • Document everything: Maintain detailed records of all procedures, including safety precautions taken.

Conclusion

While the full toxicological profile of this compound remains uncharacterized, a robust safety culture and adherence to the precautionary principles outlined in this guide will enable researchers to work with this novel compound with confidence. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all local and federal regulations. By prioritizing safety, the scientific community can continue to explore the potential of new chemical entities like this compound while protecting its most valuable asset: its researchers.

×

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Feasible Synthetic Routes

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Org 21465
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Org 21465

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。